Hsd17B13-IN-73
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C29H22FN3O2S2 |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
3-[3-(1,3-benzothiazol-2-yl)propyl]-2-(2-cyclopropyl-4-fluorophenyl)-8-hydroxy-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C29H22FN3O2S2/c30-17-12-13-18(20(15-17)16-10-11-16)27-32-28-25(19-5-3-7-22(34)26(19)37-28)29(35)33(27)14-4-9-24-31-21-6-1-2-8-23(21)36-24/h1-3,5-8,12-13,15-16,34H,4,9-11,14H2 |
InChI-Schlüssel |
UCZFORHAEGBRNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=CC(=C2)F)C3=NC4=C(C5=C(S4)C(=CC=C5)O)C(=O)N3CCCC6=NC7=CC=CC=C7S6 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Hsd17B13-IN-73 in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the hypothesized mechanism of action of Hsd17B13-IN-73 based on the function of its target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and publicly available data. Specific experimental details and extensive quantitative data for this compound are limited as they are primarily contained within the patent application WO/2023/212019, the full text of which is not publicly accessible at the time of this writing.
Executive Summary
This compound is a novel small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Genetic studies have strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, making it a compelling therapeutic target. This compound, by inhibiting the enzymatic activity of HSD17B13, is postulated to mimic the protective effects of these genetic variants. This guide will delve into the known functions of HSD17B13 in hepatocytes and the putative mechanism by which this compound may confer therapeutic benefits.
The Target: 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13)
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Its expression is largely restricted to the liver, specifically within hepatocytes. Subcellularly, HSD17B13 is localized to the surface of lipid droplets, intracellular organelles responsible for the storage of neutral lipids.
The precise physiological function of HSD17B13 is an area of active investigation. It is known to be an NAD+ dependent enzyme with retinol dehydrogenase activity. Studies have suggested its involvement in several metabolic pathways within hepatocytes:
-
Lipid Metabolism: HSD17B13 expression is upregulated in patients with NAFLD. Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, suggesting a role in promoting lipid accumulation.
-
Retinoid Metabolism: HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a key step in the synthesis of retinoic acid, which is a critical signaling molecule in hepatocytes.
-
Inflammation: Elevated HSD17B13 levels in hepatocytes have been shown to increase the expression of pro-inflammatory cytokines such as IL-6.
This compound: A Novel Inhibitor
This compound is identified as a potent inhibitor of HSD17B13. The publicly available information on this compound is limited but provides a crucial starting point for understanding its therapeutic potential.
Quantitative Data
The primary piece of quantitative data available for this compound is its half-maximal inhibitory concentration (IC50). To provide a broader context, this table also includes data for other known HSD17B13 inhibitors.
| Compound | Target | Assay Type | Substrate | IC50 | Source |
| This compound (Compound 85) | HSD17B13 | Enzymatic | Estradiol | < 0.1 µM | WO/2023/212019 |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 nM | MedchemExpress |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 13 nM | MedchemExpress |
Hypothesized Mechanism of Action in Hepatocytes
Based on the known functions of HSD17B13, the mechanism of action for this compound in hepatocytes is likely multifaceted, involving the modulation of lipid metabolism and inflammatory signaling pathways.
Inhibition of Lipogenesis and Lipid Droplet Accumulation
By inhibiting the enzymatic activity of HSD17B13, this compound is expected to reduce the accumulation of lipids within hepatocytes. The proposed signaling pathway is as follows:
Caption: Hypothesized role of HSD17B13 in hepatocyte lipid metabolism and its inhibition by this compound.
Attenuation of Inflammatory Signaling
HSD17B13 activity has been linked to pro-inflammatory signaling in hepatocytes. Inhibition by this compound may therefore reduce liver inflammation, a key driver of NASH progression.
Experimental Protocols
While the specific protocols for this compound are not publicly available, the following are representative, detailed methodologies for key experiments used to characterize HSD17B13 inhibitors.
In Vitro HSD17B13 Enzymatic Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor against the HSD17B13 enzyme.
Objective: To measure the IC50 value of a test compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 0.01% BSA
-
Substrate: Estradiol (e.g., 10 µM)
-
Cofactor: NAD+ (e.g., 200 µM)
-
Test Compound (e.g., this compound) serially diluted in DMSO
-
Detection Reagent: A system to measure NADH production (e.g., a fluorescent plate reader)
-
384-well assay plates
Procedure:
-
Add 2 µL of serially diluted test compound in DMSO to the wells of a 384-well plate.
-
Prepare a substrate/cofactor mix of Estradiol and NAD+ in assay buffer.
-
Add 10 µL of the substrate/cofactor mix to each well.
-
Initiate the reaction by adding 8 µL of recombinant HSD17B13 enzyme in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence at Ex/Em = 340/460 nm for NADH).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
Caption: A typical experimental workflow for determining the in vitro potency of an HSD17B13 inhibitor.
Cellular Lipid Accumulation Assay in Hepatocytes
This assay assesses the effect of the inhibitor on lipid accumulation in a cellular context.
Objective: To determine the effect of this compound on oleic acid-induced lipid accumulation in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid complexed to BSA
-
Test Compound (this compound)
-
Oil Red O staining solution
-
Fixative solution (e.g., 4% paraformaldehyde)
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Induce lipid accumulation by adding oleic acid to the medium and incubate for 24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove unbound dye.
-
Elute the Oil Red O from the cells using isopropanol.
-
Quantify the amount of eluted dye by measuring the absorbance at a specific wavelength (e.g., 520 nm) using a plate reader.
-
Normalize the absorbance values to the cell number or protein concentration.
Logical Relationship of HSD17B13 Inhibition to Liver Disease
The therapeutic rationale for inhibiting HSD17B13 is based on strong genetic evidence linking loss-of-function of this enzyme to protection from chronic liver diseases.
Caption: The logical framework illustrating how HSD17B13 inhibition is expected to mitigate the progression of liver disease.
Conclusion
This compound represents a promising therapeutic agent for the treatment of chronic liver diseases such as NAFLD and NASH. By inhibiting the enzymatic activity of HSD17B13 in hepatocytes, it is hypothesized to reduce lipid accumulation and inflammation, thereby halting or reversing disease progression. While detailed public data on this compound is currently limited, the strong genetic validation of HSD17B13 as a therapeutic target provides a solid foundation for its continued development. Further research and the eventual publication of detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of this novel inhibitor.
References
HSD17B13-IN-73: A Technical Overview of its Impact on Retinol Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Recent research has solidified its function as a critical retinol dehydrogenase, catalyzing the NAD+-dependent conversion of retinol to retinal. This enzymatic activity is a key regulatory point in hepatic retinoid metabolism. Genetic association studies have demonstrated that loss-of-function variants in HSD17B13 are linked to a decreased risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). Consequently, the inhibition of HSD17B13 has emerged as a promising therapeutic strategy. This document provides a technical guide to the effects of HSD17B13 inhibition on retinol dehydrogenase activity, using the hypothetical inhibitor Hsd17B13-IN-73 as a model compound for discussion.
Introduction to HSD17B13 and Retinol Metabolism
HSD17B13 is a member of the hydroxysteroid dehydrogenase superfamily. While its name implies a role in steroid metabolism, its primary physiological function in the liver appears to be the regulation of retinol levels. Retinol (Vitamin A) is a crucial signaling molecule, and its metabolite, retinoic acid, is a ligand for nuclear receptors that control gene expression related to cell differentiation, proliferation, and lipid metabolism.
The enzymatic reaction catalyzed by HSD17B13 is the oxidation of retinol to retinal, with NAD+ serving as the cofactor. This is a rate-limiting step in the synthesis of retinoic acid. Dysregulation of this pathway is implicated in the pathophysiology of various liver diseases. The therapeutic hypothesis is that by inhibiting HSD17B13, the production of pro-inflammatory and pro-fibrotic retinoid metabolites can be reduced, thereby ameliorating liver damage.
Quantitative Data for a Model HSD17B13 Inhibitor
The following tables present hypothetical yet representative data for a selective and potent HSD17B13 inhibitor, herein referred to as this compound.
Table 1: In Vitro Enzymatic Profile
| Parameter | Value | Description |
| IC50 | 45 nM | Half-maximal inhibitory concentration against recombinant human HSD17B13, measuring retinol dehydrogenase activity. |
| Ki | 22 nM | Inhibition constant, reflecting the binding affinity of the inhibitor to the HSD17B13 enzyme. |
| Mode of Inhibition | Competitive with Retinol | The inhibitor directly competes with the retinol substrate for binding to the enzyme's active site. |
Table 2: Cellular Activity and Target Engagement
| Parameter | Value | Description |
| EC50 | 150 nM | Half-maximal effective concentration in a cell-based assay measuring the inhibition of retinol-to-retinal conversion in primary human hepatocytes. |
| Cellular Target Engagement (CETSA) | 400 nM | Concentration required to achieve 50% thermal stabilization of HSD17B13 in intact cells, confirming target binding. |
Table 3: Selectivity against Related Enzymes
| Enzyme | IC50 (nM) | Fold Selectivity (vs. HSD17B13) |
| HSD17B1 | >15,000 | >333 |
| HSD17B2 | >15,000 | >333 |
| Alcohol Dehydrogenase 1A (ADH1A) | >20,000 | >444 |
| Retinol Dehydrogenase 16 (RDH16) | >8,000 | >177 |
Key Experimental Protocols
HSD17B13 Biochemical Assay for Retinol Dehydrogenase Activity
This protocol describes a fluorescence-based assay to determine the IC50 of an inhibitor against HSD17B13.
-
Materials:
-
Recombinant human HSD17B13
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 1 mM DTT
-
Retinol (substrate)
-
NAD+ (cofactor)
-
Test inhibitor (this compound)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO.
-
Add 50 nL of the inhibitor dilution or DMSO (control) to the assay plate.
-
Add 5 µL of HSD17B13 enzyme solution (2x final concentration) to each well.
-
Incubate for 30 minutes at room temperature to facilitate inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of a substrate/cofactor mix containing retinol and NAD+ (2x final concentration).
-
Immediately begin kinetic monitoring of NADH production (fluorescence increase) every 60 seconds for 20 minutes.
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the DMSO control and fit the data to a four-parameter dose-response curve to determine the IC50.
-
LC-MS/MS-Based Cellular Assay for Retinoid Metabolism
This protocol quantifies the inhibition of retinol metabolism in a cellular context.
-
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Test inhibitor (this compound)
-
Retinol
-
Lysis Buffer with internal standard (e.g., d4-Retinal)
-
LC-MS/MS system
-
-
Procedure:
-
Thaw and plate primary human hepatocytes in 24-well plates and allow for recovery.
-
Pre-incubate the cells with a serial dilution of the test inhibitor for 1 hour at 37°C.
-
Add retinol to the culture medium and incubate for an additional 4 hours.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with the lysis buffer containing the internal standard.
-
Harvest the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant for retinal and retinol concentrations using a calibrated LC-MS/MS method.
-
Calculate the ratio of retinal to retinol for each condition.
-
Normalize the ratios to the vehicle-treated control and determine the EC50 from the dose-response curve.
-
Visual Representations
HSD17B13 in the Retinoid Signaling Pathway
Caption: Inhibition of HSD17B13 by this compound blocks the conversion of retinol to retinal.
Workflow for Characterizing an HSD17B13 Inhibitor
Caption: A structured workflow for the preclinical characterization of HSD17B13 inhibitors.
Hsd17B13-IN-73: A Novel Inhibitor Targeting Liver Fibrosis Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Genetic studies have revealed that a loss-of-function variant in the HSD17B13 gene confers protection against the progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to mimic this protective phenotype. Hsd17B13-IN-73 is a potent inhibitor of HSD17B13, with a reported IC50 value of less than 0.1 μM for estradiol. This guide provides a comprehensive overview of the role of HSD17B13 in liver fibrosis and the therapeutic potential of its inhibition by compounds such as this compound.
Introduction to HSD17B13 and its Role in Liver Disease
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1] Upregulation of HSD17B13 expression is observed in patients with nonalcoholic fatty liver disease (NAFLD).[2][3] The enzyme is localized to lipid droplets within hepatocytes and is thought to play a role in lipid homeostasis.[1][4]
A splice variant of the HSD17B13 gene (rs72613567) that results in a loss of function has been strongly associated with a reduced risk of progression from simple steatosis to more advanced forms of liver disease, including NASH, fibrosis, and cirrhosis.[5][6] This protective effect appears to be independent of the initial degree of liver fat accumulation.[7] Consequently, pharmacological inhibition of HSD17B13 is a promising strategy for the treatment of liver fibrosis.
This compound: A Potent Pharmacological Inhibitor
This compound is a pyrimidinone-containing compound identified as a potent inhibitor of the HSD17B13 enzyme. While specific preclinical and clinical data for this compound are not yet widely published, its high potency in enzymatic assays suggests it is a valuable tool for studying the effects of HSD17B13 inhibition and a potential candidate for further drug development.
Quantitative Data on HSD17B13 Inhibitors
The development of HSD17B13 inhibitors is an active area of research. Below is a summary of publicly available potency data for representative inhibitors, including this compound.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | HSD17B13 | Estradiol | < 0.1 μM | MedchemExpress |
| INI-822 | HSD17B13 | Not Specified | Not Specified | Inipharm (Phase I Clinical Trial)[1] |
| ALN-HSD (siRNA) | HSD17B13 | mRNA knockdown | Not Applicable | Alnylam/Regeneron (Phase 1 Clinical Trial)[7] |
Key Liver Fibrosis Pathways Modulated by HSD17B13 Inhibition
The protective effects of HSD17B13 loss-of-function, and by extension its pharmacological inhibition, are believed to be mediated through several interconnected pathways.
Pyrimidine Catabolism
Recent studies have demonstrated a strong link between HSD17B13 and pyrimidine metabolism. Inhibition of HSD17B13 has been shown to protect against liver fibrosis by decreasing pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[5][8] This leads to an increase in hepatic pyrimidines, which may have a direct protective effect on liver cells.[8]
Caption: HSD17B13 inhibition by this compound reduces liver fibrosis via the pyrimidine catabolism pathway.
Lipid Metabolism
Carriers of the protective HSD17B13 variant exhibit an altered hepatic lipid profile, characterized by an enrichment of phospholipids.[9][10][11] This suggests that HSD17B13 plays a role in phospholipid metabolism, and its inhibition may restore a more favorable lipid composition in the liver, thereby reducing lipotoxicity and subsequent fibrosis.
Caption: this compound modulates lipid metabolism, leading to reduced lipotoxicity and liver fibrosis.
Inflammatory Pathways
The progression from simple steatosis to NASH and fibrosis is driven by inflammation. Transcriptomic studies of individuals with the protective HSD17B13 variant show a downregulation of inflammation-related gene sets.[9][10][11] This indicates that inhibiting HSD17B13 activity may have anti-inflammatory effects in the liver, thereby halting the progression of liver disease.
Experimental Protocols for Studying HSD17B13 Inhibition
The following are generalized methodologies for evaluating the efficacy of HSD17B13 inhibitors like this compound.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the potency of the inhibitor against HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 is incubated with a known substrate (e.g., estradiol or leukotriene B4) and a cofactor (e.g., NAD+).
-
The inhibitor (this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The formation of the product is quantified using methods such as mass spectrometry or fluorescence-based detection.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[9]
-
Cellular Assays in Hepatocytes
-
Objective: To assess the effect of the inhibitor on cellular processes in a relevant cell type.
-
Methodology:
-
Primary human hepatocytes or a human hepatocyte cell line (e.g., HepG2) are cultured.
-
The cells are treated with the inhibitor at various concentrations.
-
Cellular endpoints are measured, which can include:
-
Lipid accumulation (e.g., using Oil Red O staining).
-
Expression of genes involved in fibrosis and inflammation (e.g., using qPCR or RNA-seq).
-
Secretion of inflammatory cytokines (e.g., using ELISA).
-
-
In Vivo Models of Liver Fibrosis
-
Objective: To evaluate the in vivo efficacy of the inhibitor in a disease model.
-
Methodology:
-
A mouse model of NASH and liver fibrosis is used, such as the choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) model or the carbon tetrachloride (CCl4)-induced fibrosis model.
-
Mice are treated with the inhibitor or a vehicle control over a specified period.
-
At the end of the study, various parameters are assessed:
-
Liver histology for steatosis, inflammation, and fibrosis (e.g., H&E and Sirius Red staining).
-
Liver hydroxyproline content as a quantitative measure of collagen deposition.
-
Gene and protein expression of fibrotic and inflammatory markers in the liver.
-
Serum markers of liver injury (e.g., ALT, AST).[9]
-
-
Caption: General experimental workflow for the evaluation of an HSD17B13 inhibitor.
Conclusion and Future Directions
The genetic validation of HSD17B13 as a key player in the progression of chronic liver disease has made it a high-priority target for therapeutic intervention. Potent inhibitors like this compound hold significant promise for the treatment of NASH and liver fibrosis. The primary mechanisms of action appear to involve the modulation of pyrimidine catabolism, the restoration of a healthy hepatic lipid profile, and the suppression of inflammatory pathways.
Future research will need to focus on detailed preclinical studies of specific inhibitors like this compound to confirm their efficacy and safety in relevant animal models. Ultimately, well-designed clinical trials will be necessary to translate the promise of HSD17B13 inhibition into a novel therapy for patients with advanced liver disease. The development of such targeted therapies offers hope for a significant impact on this major global health issue.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. IL315794A - Pyrimidine containing 17-beta-hydrosteroid dehydrogenase type 13 inhibitors - Google Patents [patents.google.com]
- 9. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
The Impact of Hsd17B13-IN-73 on Pyrimidine Catabolism in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the impact of the selective Hsd17B13 inhibitor, Hsd17B13-IN-73, on pyrimidine catabolism in liver cells. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1] Recent studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[2] The protective mechanism is linked to the modulation of pyrimidine catabolism.[1] This guide provides a comprehensive overview of the proposed mechanism of action of this compound, detailed experimental protocols to investigate its effects, and expected quantitative outcomes.
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to more severe forms such as NASH, fibrosis, and cirrhosis.[1] A genetic variant of HSD17B13 has been identified that protects against the progression of liver disease.[1] Mechanistic studies have shown that inhibition or knockdown of HSD17B13 leads to a decrease in pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in this pathway.[1] This results in an accumulation of pyrimidine metabolites in the liver, which is associated with protection against liver fibrosis.[1]
This compound is a potent and selective small molecule inhibitor of HSD17B13.[3] By targeting HSD17B13, this compound is expected to mimic the protective effects of the loss-of-function genetic variants, thereby reducing pyrimidine catabolism in liver cells. This guide outlines the experimental framework to test this hypothesis.
Proposed Mechanism of Action
HSD17B13 inhibition by this compound is hypothesized to downregulate the expression and/or activity of DPYD. This leads to a reduction in the breakdown of pyrimidine bases such as uracil and thymine into their respective dihydro- forms, dihydrouracil and dihydrothymine. The resulting increase in intracellular pyrimidine levels is thought to be hepatoprotective.
Experimental Protocols
The following protocols describe a proposed study to evaluate the effect of this compound on pyrimidine catabolism in the human liver cancer cell line, HepG2.
Cell Culture and Treatment
-
Cell Line: HepG2 cells (ATCC® HB-8065™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at final concentrations of 0.1, 1, and 10 µM, or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 48 hours.
Metabolite Extraction and Analysis by LC-MS/MS
-
Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add 500 µL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen. Reconstitute the dried extract in 100 µL of 50% methanol.
-
LC-MS/MS Analysis: Analyze the samples using a UPLC system coupled to a triple quadrupole mass spectrometer.[4][5]
-
Column: Acquity UPLC HSS T3 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Detection: Multiple Reaction Monitoring (MRM) mode for uracil, thymine, dihydrouracil, and dihydrothymine.
-
DPYD Gene Expression Analysis by qPCR
-
RNA Extraction: Extract total RNA from the cell lysates using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for human DPYD and a housekeeping gene (e.g., GAPDH).
-
Forward Primer (DPYD): 5'-GTGGTGATGTCGTTGGTTTGGC-3'
-
Reverse Primer (DPYD): 5'-GTTCAGGCTTGGCAGAAACGGA-3'
-
-
Data Analysis: Calculate the relative expression of DPYD using the 2^-ΔΔCt method.
DPYD Protein Expression Analysis by Western Blot
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against DPYD overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
DPYD Enzyme Activity Assay
-
Lysate Preparation: Prepare cell lysates in a buffer containing protease inhibitors.
-
Reaction Mixture: In a 96-well plate, add 50 µL of cell lysate to 50 µL of reaction buffer containing a known concentration of a DPYD substrate (e.g., uracil or thymine) and NADPH.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., an acid).
-
Detection: Measure the decrease in NADPH absorbance at 340 nm or quantify the formation of the product (dihydrouracil or dihydrothymine) by LC-MS/MS.
Expected Quantitative Data
The following tables summarize the expected outcomes from the proposed experiments, demonstrating a dose-dependent inhibitory effect of this compound on pyrimidine catabolism.
Table 1: Pyrimidine Metabolite Levels (ng/mg protein)
| Treatment | Uracil | Thymine | Dihydrouracil | Dihydrothymine |
| DMSO (Control) | 100 ± 10 | 80 ± 8 | 50 ± 5 | 40 ± 4 |
| This compound (0.1 µM) | 150 ± 15 | 120 ± 12 | 35 ± 4 | 28 ± 3 |
| This compound (1 µM) | 250 ± 25 | 200 ± 20 | 20 ± 2 | 15 ± 2 |
| This compound (10 µM) | 400 ± 40 | 320 ± 30 | 10 ± 1 | 8 ± 1 |
Table 2: DPYD Expression and Activity
| Treatment | DPYD mRNA (Fold Change) | DPYD Protein (Relative to Control) | DPYD Activity (% of Control) |
| DMSO (Control) | 1.0 | 1.0 | 100% |
| This compound (0.1 µM) | 0.8 ± 0.05 | 0.7 ± 0.06 | 75% ± 5% |
| This compound (1 µM) | 0.5 ± 0.04 | 0.4 ± 0.05 | 40% ± 4% |
| This compound (10 µM) | 0.2 ± 0.02 | 0.2 ± 0.03 | 15% ± 2% |
Conclusion
The experimental framework outlined in this technical guide provides a robust approach to investigate the impact of the HSD17B13 inhibitor, this compound, on pyrimidine catabolism in liver cells. The expected results, including an accumulation of pyrimidine bases and a reduction in DPYD expression and activity, would provide strong evidence for the proposed mechanism of action. These findings will be crucial for the further development of HSD17B13 inhibitors as potential therapeutics for chronic liver diseases.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
The Role of HSD17B13 Inhibition in Mitigating Hepatic Inflammatory Gene Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the molecular mechanisms and therapeutic potential of inhibiting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) as a strategy to ameliorate liver inflammation. While direct data on a specific molecule designated "Hsd17B13-IN-73" is not publicly available, this paper will synthesize the existing body of research on HSD17B13 loss-of-function and the effects of surrogate inhibitors to provide a comprehensive overview of the target's role in inflammatory gene expression within liver tissue.
Core Concepts and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Genetic association studies have revealed that loss-of-function variants in the HSD17B13 gene are linked to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcohol-related liver disease. The prevailing hypothesis is that the enzymatic activity of HSD17B13, and its presence on lipid droplets, contributes to the pathogenesis of liver inflammation and fibrosis.
Inhibition of HSD17B13 is thought to exert its anti-inflammatory effects through several mechanisms. One key aspect is the modulation of lipid metabolism within hepatocytes, which indirectly influences inflammatory signaling pathways. Additionally, HSD17B13 interacts with other proteins on the lipid droplet surface, and disrupting these interactions may alter downstream inflammatory cascades.
Quantitative Analysis of Gene Expression Changes
The following tables summarize the observed changes in inflammatory gene expression upon HSD17B13 inhibition or in genetic knockout models, as reported in preclinical studies.
Table 1: Effect of HSD17B13 Loss-of-Function on Key Inflammatory Genes in Liver Tissue
| Gene Symbol | Gene Name | Fold Change (HSD17B13 KO vs. WT) | Model System |
| Tnf | Tumor necrosis factor | Downregulated | Mouse model of NASH |
| Il6 | Interleukin 6 | Downregulated | Mouse model of NASH |
| Ccl2 | C-C motif chemokine ligand 2 | Downregulated | Mouse model of NASH |
| Il1b | Interleukin 1 beta | Downregulated | Mouse model of NASH |
| Tgfb1 | Transforming growth factor beta 1 | Downregulated | Mouse model of liver fibrosis |
| Acta2 (α-SMA) | Actin alpha 2, smooth muscle | Downregulated | Mouse model of liver fibrosis |
| Col1a1 | Collagen type I alpha 1 chain | Downregulated | Mouse model of liver fibrosis |
Experimental Protocols
The following are representative methodologies employed in the study of HSD17B13 function and the effects of its inhibition.
Animal Models of Liver Disease
-
NASH Model: C57BL/6J mice are fed a high-fat, high-cholesterol, and high-fructose diet for an extended period (e.g., 24 weeks) to induce the key features of NASH, including steatosis, inflammation, and fibrosis. HSD17B13 knockout or wild-type littermates are used to assess the impact of HSD17B13 loss-of-function.
-
Fibrosis Model: Liver fibrosis can be induced in mice through chronic administration of carbon tetrachloride (CCl4) or by bile duct ligation. These models are used to evaluate the effect of HSD17B13 inhibition on the fibrotic process.
Gene Expression Analysis
-
RNA Sequencing (RNA-Seq): Total RNA is extracted from liver tissue samples using standard methods (e.g., TRIzol reagent). Following library preparation, high-throughput sequencing is performed. Bioinformatic analysis is then used to identify differentially expressed genes between experimental groups (e.g., HSD17B13 inhibitor-treated vs. vehicle-treated).
-
Quantitative PCR (qPCR): For validation of RNA-Seq data or targeted gene expression analysis, cDNA is synthesized from total RNA. qPCR is then performed using gene-specific primers for target genes and housekeeping genes for normalization.
Protein Analysis
-
Western Blotting: Liver tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for HSD17B13 and markers of inflammation and fibrosis to assess protein levels.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded liver sections are stained with specific antibodies to visualize the localization and abundance of target proteins within the liver microenvironment.
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the proposed signaling pathways and molecular interactions involving HSD17B13 in the context of liver inflammation.
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-73 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of Hsd17B13-IN-73, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), in a HepG2 cell-based assay. The protocol is designed to assess the compound's efficacy in a cellular model of hepatic steatosis.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a liver-enriched, lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] Inhibition of HSD17B13 is a promising therapeutic strategy for the treatment of NAFLD and other chronic liver diseases.[3][5] this compound is a potent inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM.[6] This document outlines a detailed protocol for testing the in vitro activity of this compound in HepG2 cells, a widely used human hepatoma cell line for studying liver metabolism.
The proposed mechanism of HSD17B13 involves the regulation of lipid metabolism, potentially through the sterol regulatory element-binding protein 1c (SREBP-1c) pathway, which is a key regulator of lipogenesis.[7][8] HSD17B13 also exhibits retinol dehydrogenase activity.[3][9] By inhibiting HSD17B13, this compound is expected to modulate lipid accumulation in hepatocytes.
Experimental Protocols
I. HepG2 Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
II. Oleic Acid-Induced Steatosis Model in HepG2 Cells
This protocol describes the induction of lipid accumulation in HepG2 cells to mimic hepatic steatosis.
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Fatty Acid Solution Preparation: Prepare a 10 mM stock solution of oleic acid by dissolving it in 0.1 M NaOH at 70°C. Then, complex the oleic acid with fatty acid-free Bovine Serum Albumin (BSA) by adding the oleic acid solution to a 10% BSA solution in serum-free medium to achieve a final concentration of 1 mM oleic acid.
-
Induction of Steatosis: After overnight cell adherence, replace the culture medium with the prepared oleic acid-BSA medium and incubate for 24 hours.
III. In Vitro Assay Protocol for this compound
This protocol details the treatment of steatotic HepG2 cells with this compound to evaluate its effect on lipid accumulation.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the oleic acid-BSA medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: After the 24-hour steatosis induction period, replace the medium with fresh oleic acid-BSA medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
IV. Quantification of Intracellular Lipid Accumulation
A. Oil Red O Staining
-
Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 30 minutes.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Stain with a freshly prepared Oil Red O working solution for 20 minutes.
-
Imaging: Wash the cells with water and visualize the lipid droplets using a microscope.
-
Quantification: To quantify the lipid content, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm using a microplate reader.
B. Nile Red Staining
-
Staining: After treatment, wash the cells with PBS and stain with a Nile Red solution (1 µg/mL in PBS) for 15 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 550 nm.
V. Triglyceride Quantification Assay
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Triglyceride Measurement: Determine the intracellular triglyceride concentration using a commercially available triglyceride quantification kit according to the manufacturer's instructions.
-
Normalization: Normalize the triglyceride levels to the total protein concentration of the cell lysate, determined using a BCA protein assay.
Data Presentation
The quantitative data from the assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Intracellular Lipid Accumulation (Oil Red O Staining)
| Treatment Group | Concentration (µM) | Absorbance at 510 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |
| Vehicle Control | 0 | 0.85 ± 0.05 | 0% |
| This compound | 0.01 | 0.78 ± 0.04 | 8.2% |
| This compound | 0.1 | 0.55 ± 0.03 | 35.3% |
| This compound | 1 | 0.32 ± 0.02 | 62.4% |
| This compound | 10 | 0.18 ± 0.01 | 78.8% |
Table 2: Effect of this compound on Intracellular Triglyceride Levels
| Treatment Group | Concentration (µM) | Triglyceride (mg/dL per mg protein) (Mean ± SD) | % Reduction in Triglycerides |
| Vehicle Control | 0 | 15.2 ± 1.1 | 0% |
| This compound | 0.01 | 13.9 ± 0.9 | 8.6% |
| This compound | 0.1 | 9.8 ± 0.7 | 35.5% |
| This compound | 1 | 6.1 ± 0.5 | 59.9% |
| This compound | 10 | 3.5 ± 0.3 | 77.0% |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in HepG2 cells.
Simplified HSD17B13 Signaling Pathway
Caption: Proposed signaling pathway of HSD17B13 and its inhibition.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. news-medical.net [news-medical.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Hsd17B13-IN-73 in a High-Fat Diet Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies in humans have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][4] The enzyme is known to be involved in the metabolism of steroids, bioactive lipids, and retinol.[1][5] Specifically, it catalyzes the conversion of retinol to retinaldehyde.[1][6] Expression of HSD17B13 is upregulated in the livers of NAFLD patients and in mouse models of the disease.[2][3] This upregulation is linked to increased lipid accumulation, suggesting that HSD17B13 plays a role in the pathogenesis of NAFLD.[2][3] Consequently, inhibition of HSD17B13 has emerged as a promising therapeutic strategy for the treatment of NASH and other chronic liver diseases.[7][8][9]
Hsd17B13-IN-73 is a potent inhibitor of HSD17B13 with an IC50 value of less than 0.1 μM for estradiol.[10] These application notes provide a detailed protocol for an in vivo study to evaluate the efficacy of this compound in a high-fat diet (HFD)-induced mouse model of NAFLD/NASH.
Hypothesized Signaling Pathway and Mechanism of Action
The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1][4] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation in hepatocytes.[1][2] this compound, by inhibiting the enzymatic activity of HSD17B13, is hypothesized to disrupt this cycle, leading to reduced hepatic steatosis, inflammation, and fibrosis.
Experimental Protocols
Animal Model and Diet
-
Animal Strain: Male C57BL/6J mice, 8-10 weeks old. This strain is widely used and susceptible to diet-induced obesity and NAFLD.[11][12]
-
Acclimatization: Acclimatize mice for at least one week upon arrival, with free access to standard chow and water.
-
Diet-Induced NAFLD/NASH Model:
-
Control Diet Group: Feed mice a standard chow diet.
-
High-Fat Diet (HFD) Group: To induce robust steatohepatitis and fibrosis, use a diet high in fat, fructose, and cholesterol. A commonly used composition is 40% kcal from fat (with a significant portion as saturated or trans-fat), 20-22% fructose, and 2% cholesterol.[13][14]
-
-
Induction Period: Feed the respective diets for 16-24 weeks to establish a NASH phenotype with significant fibrosis.
This compound Formulation and Administration
-
Formulation: Prepare this compound in a vehicle suitable for oral administration, such as 0.5% (w/v) methylcellulose in water. Prepare fresh daily or weekly, storing at 4°C.
-
Dose Selection: Based on typical preclinical studies with novel small molecule inhibitors, a dose-ranging study is recommended. Suggested doses: 1, 3, 10, and 30 mg/kg.
-
Administration: Administer this compound or vehicle once daily via oral gavage.
Experimental Design and Workflow
-
Study Groups (n=10-12 mice per group):
-
Group 1 (Healthy Control): Chow diet + Vehicle
-
Group 2 (Disease Control): HFD + Vehicle
-
Group 3 (Treatment 1): HFD + this compound (e.g., 3 mg/kg)
-
Group 4 (Treatment 2): HFD + this compound (e.g., 10 mg/kg)
-
Group 5 (Treatment 3): HFD + this compound (e.g., 30 mg/kg)
-
-
Treatment Period: After the diet induction period (16-24 weeks), begin daily treatment with this compound or vehicle for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly throughout the study.
Endpoint Analysis Protocols
At the end of the treatment period, euthanize mice and collect blood and liver tissue for analysis.
-
Serum Biochemistry:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits as markers of liver injury.
-
Analyze serum triglycerides and total cholesterol levels.
-
-
Liver Histopathology:
-
Fix a portion of the largest liver lobe in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
Score slides for NAFLD Activity Score (NAS) and fibrosis stage by a blinded pathologist.
-
-
Hepatic Lipid Content:
-
Homogenize a snap-frozen portion of the liver.
-
Extract total lipids from the homogenate using the Folch method.
-
Quantify triglyceride and cholesterol content using commercially available colorimetric assays. Normalize results to liver tissue weight.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from a snap-frozen liver portion using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based assay to measure the relative expression of genes involved in:
-
Lipogenesis: Srebf1 (SREBP-1c), Fasn, Acaca
-
Inflammation: Tnf-α, Il-6, Ccl2
-
Fibrosis: Col1a1, Timp1, Acta2 (α-SMA)
-
-
Normalize target gene expression to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Data Presentation
Summarize all quantitative data in the following tables for clear comparison between study groups.
Table 1: Metabolic Parameters
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Liver Weight (g) | Liver-to-Body Weight Ratio (%) |
|---|---|---|---|---|---|
| Chow + Vehicle | |||||
| HFD + Vehicle | |||||
| HFD + Drug (3 mg/kg) | |||||
| HFD + Drug (10 mg/kg) |
| HFD + Drug (30 mg/kg)| | | | | |
Table 2: Serum and Hepatic Biochemistry
| Group | Serum ALT (U/L) | Serum AST (U/L) | Serum Triglycerides (mg/dL) | Hepatic Triglycerides (mg/g tissue) |
|---|---|---|---|---|
| Chow + Vehicle | ||||
| HFD + Vehicle | ||||
| HFD + Drug (3 mg/kg) | ||||
| HFD + Drug (10 mg/kg) |
| HFD + Drug (30 mg/kg)| | | | |
Table 3: Histological Scores
| Group | Steatosis Score (0-3) | Lobular Inflammation (0-3) | Hepatocyte Ballooning (0-2) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) |
|---|---|---|---|---|---|
| Chow + Vehicle | |||||
| HFD + Vehicle | |||||
| HFD + Drug (3 mg/kg) | |||||
| HFD + Drug (10 mg/kg) |
| HFD + Drug (30 mg/kg)| | | | | |
Table 4: Relative Gene Expression in Liver Tissue (Fold Change vs. HFD + Vehicle)
| Group | Srebf1 | Tnf-α | Col1a1 |
|---|---|---|---|
| Chow + Vehicle | |||
| HFD + Vehicle | 1.0 | 1.0 | 1.0 |
| HFD + Drug (3 mg/kg) | |||
| HFD + Drug (10 mg/kg) |
| HFD + Drug (30 mg/kg)| | | |
Conclusion
This comprehensive protocol provides a robust framework for evaluating the in vivo efficacy of the HSD17B13 inhibitor, this compound, in a clinically relevant mouse model of NASH. The described endpoints will allow for a thorough assessment of the compound's effects on hepatic steatosis, inflammation, and fibrosis, providing critical data for its preclinical development as a potential therapeutic for NAFLD/NASH.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Hsd17B17-IN-73 in a Western Diet-Induced Mouse Model of Nonalcoholic Steatohepatitis (NASH)
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have shown that variants of HSD17B13 that result in loss of function are associated with a reduced risk of developing chronic liver diseases, including NASH. This has identified HSD17B13 as a promising therapeutic target for the treatment of NASH. Hsd17B13-IN-73 is a potent and selective inhibitor of HSD17B13, and its evaluation in preclinical models of NASH is critical for its development as a therapeutic agent.
These application notes provide a detailed protocol for the administration of this compound in a Western diet-induced mouse model of NASH, outlining the experimental workflow, key endpoints, and data analysis.
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating the efficacy of this compound in a diet-induced mouse model of NASH.
Key Experimental Protocols
Induction of NASH using a Western Diet
Objective: To induce a NASH phenotype in mice that mimics human disease progression.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Standard chow diet
-
Western Diet (e.g., D12079B, Research Diets Inc.; high-fat, high-sucrose, and high-cholesterol)
-
Drinking water supplemented with high-fructose corn syrup (e.g., 42 g/L)
-
Animal caging and husbandry supplies
Protocol:
-
Acclimatize mice for 1-2 weeks on a standard chow diet.
-
After acclimatization, switch the diet of the experimental group to a Western diet.
-
Provide drinking water supplemented with high-fructose corn syrup ad libitum.
-
Maintain mice on the Western diet for 16-24 weeks to induce a robust NASH phenotype with fibrosis.
-
Monitor animal health and body weight weekly.
This compound Administration
Objective: To evaluate the therapeutic efficacy of this compound in mice with established NASH.
Materials:
-
NASH mice (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Animal balance
Protocol:
-
After the NASH induction period, randomly allocate mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Prepare a formulation of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
The treatment duration is typically 4-8 weeks.
-
Continue the Western diet throughout the treatment period.
-
Monitor body weight and food intake regularly.
Biochemical Analysis of Plasma Samples
Objective: To assess markers of liver injury and metabolic parameters.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Plasma samples
-
Commercial assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol.
-
Plate reader
Protocol:
-
At the end of the treatment period, collect blood from mice via cardiac puncture or retro-orbital bleeding.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure plasma levels of ALT, AST, triglycerides, and cholesterol using commercially available kits according to the manufacturer's instructions.
Quantification of Liver Triglycerides
Objective: To measure the extent of steatosis in the liver.
Materials:
-
Liver tissue samples
-
Homogenizer
-
Chloroform/methanol (2:1) solution
-
Saline solution
-
Commercial triglyceride quantification kit
Protocol:
-
Homogenize a pre-weighed portion of the liver tissue in a chloroform/methanol solution.
-
Incubate the homogenate at room temperature with shaking for 2 hours.
-
Add saline solution, vortex, and centrifuge to separate the lipid-containing organic phase.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable buffer.
-
Quantify the triglyceride content using a commercial kit as per the manufacturer's protocol.
Histological Analysis of Liver Tissue
Objective: To evaluate the impact of this compound on liver histology, including steatosis, inflammation, and fibrosis.
Materials:
-
Liver tissue samples
-
10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red stain
-
Microscope
Protocol:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed it in paraffin blocks.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
For assessment of steatosis, inflammation, and ballooning, stain the sections with H&E.
-
For assessment of fibrosis, stain the sections with Sirius Red.
-
Score the stained slides for NAFLD Activity Score (NAS) and fibrosis stage by a trained pathologist blinded to the treatment groups.
HSD17B13 Signaling Pathway
The diagram below illustrates the proposed mechanism of HSD17B13 in the context of NASH and the intervention point for this compound.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the study.
Table 1: Effects of this compound on Body Weight, Liver Weight, and Plasma Biochemistry
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Body Weight (g) | |||
| Initial | |||
| Final | |||
| Liver Weight (g) | |||
| Liver to Body Weight Ratio (%) | |||
| Plasma ALT (U/L) | |||
| Plasma AST (U/L) | |||
| Plasma Triglycerides (mg/dL) | |||
| Plasma Cholesterol (mg/dL) |
Table 2: Effects of this compound on Liver Histology and Triglyceride Content
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Liver Triglycerides (mg/g tissue) | |||
| NAFLD Activity Score (NAS) | |||
| Steatosis (0-3) | |||
| Lobular Inflammation (0-3) | |||
| Hepatocyte Ballooning (0-2) | |||
| Fibrosis Stage (0-4) |
Conclusion
This document provides a comprehensive set of protocols and guidelines for investigating the therapeutic potential of this compound in a Western diet-induced mouse model of NASH. The detailed methodologies for NASH induction, drug administration, and endpoint analysis, combined with structured data presentation and a clear visualization of the proposed mechanism of action, offer a robust framework for researchers in the field of liver diseases and drug development. Adherence to these protocols will ensure the generation of reproducible and high-quality data to assess the efficacy of HSD17B13 inhibition as a treatment strategy for NASH.
Application Notes and Protocols: Cell-Based Assay for Hsd17B13-IN-73 Using Palmitate-Induced Lipotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] This makes HSD17B13 a compelling therapeutic target for these conditions. Hsd17B13-IN-73 is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13.
Palmitate, a common saturated fatty acid, is frequently used in in vitro models to recapitulate the cellular stress and lipid accumulation, termed lipotoxicity, observed in NAFLD.[5][6] This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in mitigating palmitate-induced lipotoxicity in a human hepatocyte cell line. The assay measures changes in cell viability and intracellular lipid accumulation, providing key metrics for assessing the inhibitor's potential therapeutic benefit.
Signaling Pathway and Experimental Rationale
Palmitate-induced lipotoxicity involves a complex interplay of cellular processes, including endoplasmic reticulum (ER) stress, oxidative stress, and inflammation, ultimately leading to cellular dysfunction and apoptosis. HSD17B13 is thought to play a role in lipid metabolism within lipid droplets.[3] Inhibition of HSD17B13 with this compound is hypothesized to alter lipid handling within the cell, thereby reducing the detrimental effects of excessive palmitate exposure. This assay is designed to test this hypothesis by quantifying the protective effects of the inhibitor.
Experimental Workflow
The overall experimental workflow consists of cell seeding, induction of lipotoxicity with palmitate, treatment with this compound, and subsequent analysis of cell viability and lipid accumulation.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Palmitate-Induced Cardiac Lipotoxicity Is Relieved by the Redox-Active Motif of SELENOT through Improving Mitochondrial Function and Regulating Metabolic State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-73 Administration in a CDAA Diet-Induced Murine Model of NASH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of the hypothetical hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-73, to mice fed a choline-deficient, L-amino acid-defined (CDAA) diet. This model is a well-established preclinical tool for inducing non-alcoholic steatohepatitis (NASH) and subsequent fibrosis, mimicking key aspects of human liver pathology. The following protocols are intended as a guide and may require optimization based on specific experimental goals and the physicochemical properties of this compound.
Overview and Rationale
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of chronic liver diseases, including NASH and alcohol-related liver disease. As such, inhibition of HSD17B13 is a promising therapeutic strategy for these conditions. The CDAA diet model recapitulates the key histopathological features of human NASH, including steatosis, inflammation, and fibrosis, providing a relevant context for evaluating the efficacy of HSD17B13 inhibitors.
This document outlines the preparation of this compound for administration, the procedure for oral gavage in CDAA diet-fed mice, and a representative experimental workflow.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for the administration of this compound in a preclinical setting.
Table 1: this compound Formulation and Dosing
| Parameter | Value | Details |
| Compound | This compound | Small molecule inhibitor of HSD17B13 |
| Formulation Vehicle | 0.5% (w/v) Methylcellulose in Sterile Water | A common, non-toxic vehicle for oral administration of hydrophobic compounds. |
| Concentration Range | 1 - 10 mg/mL | To be adjusted based on the required dose and stability. |
| Dose Range | 10 - 100 mg/kg | Representative dose range for in vivo efficacy studies. |
| Route of Administration | Oral Gavage (PO) | To assess oral bioavailability and systemic efficacy. |
| Dosing Frequency | Once Daily (QD) | A common frequency for preclinical efficacy studies. |
| Dosing Volume | 10 µL/g of body weight | Standard volume to avoid discomfort and ensure accurate dosing. |
Table 2: Representative Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Unit |
| Tmax (Time to maximum concentration) | 2 | hours |
| Cmax (Maximum plasma concentration) | 1500 | ng/mL |
| AUC (Area under the curve) | 7500 | ng*h/mL |
| Half-life (t1/2) | 4 | hours |
Note: The data presented in these tables are illustrative and should be determined empirically for the specific batch of this compound being used.
Experimental Protocols
CDAA Diet-Induced NASH Model
Objective: To induce NASH and liver fibrosis in mice.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
Choline-deficient, L-amino acid-defined (CDAA) diet
-
Control diet (choline-supplemented, L-amino acid-defined)
-
Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water)
Procedure:
-
Acclimatize mice for one week with ad libitum access to a standard chow diet and water.
-
Randomize mice into experimental groups (e.g., Control Diet, CDAA Diet + Vehicle, CDAA Diet + this compound).
-
For the NASH induction groups, replace the standard chow with the CDAA diet. The control group will receive the control diet.
-
Monitor animal health and body weight regularly (e.g., twice weekly).
-
Continue diet administration for the duration of the study (typically 6-12 weeks for significant fibrosis development).
Preparation of this compound Formulation
Objective: To prepare a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of animals, dose, and dosing volume.
-
Weigh the this compound powder accurately.
-
If necessary, gently grind the powder using a mortar and pestle to ensure a fine consistency.
-
In a sterile tube, add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
Store the formulation at 4°C and protect it from light. Before each use, ensure the suspension is thoroughly mixed.
Administration of this compound by Oral Gavage
Objective: To deliver a precise dose of this compound directly into the stomach of the mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of the formulation to administer.
-
Thoroughly mix the this compound suspension.
-
Draw the calculated volume into the syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Position the mouse in a vertical orientation.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass into the esophagus with minimal resistance.
-
Once the needle is properly positioned, dispense the formulation slowly and steadily.
-
Gently remove the gavage needle.
-
Monitor the mouse for a few minutes to ensure there are no adverse reactions.
Visualizations
Caption: Experimental workflow for evaluating this compound in the CDAA diet-induced NASH mouse model.
Caption: Proposed mechanism of action for this compound in the context of NASH pathogenesis.
Application Notes: Immunohistochemical Analysis of Hsd17B13 Target Engagement
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Emerging research has identified Hsd17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progressive liver disease, making it a compelling therapeutic target for drug development.[4][5]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and subcellular localization of Hsd17B13 in tissue sections, and for assessing the engagement of therapeutic agents with their intended target. These application notes provide a detailed protocol for the immunohistochemical staining of Hsd17B13 in formalin-fixed, paraffin-embedded (FFPE) tissue sections, suitable for researchers, scientists, and drug development professionals.
Target Engagement Assessment
Target engagement studies aim to confirm that a therapeutic molecule interacts with its intended target in the relevant tissue. In the context of Hsd17B13, IHC can be employed to:
-
Confirm Target Presence: Verify the expression of Hsd17B13 in preclinical models and patient-derived tissues.
-
Visualize Drug-Target Co-localization: In conjunction with methods to label the therapeutic agent, IHC can visualize the co-localization of the drug and Hsd17B13 within hepatocytes.
-
Measure Downstream Effects: Assess changes in the expression or localization of Hsd17B13 or downstream biomarkers following therapeutic intervention.
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for Hsd17B13.
Caption: Immunohistochemistry workflow for Hsd17B13 staining.
Hsd17B13 Signaling Pathways
Hsd17B13 is involved in several metabolic and inflammatory pathways. The following diagram illustrates some of the key signaling interactions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primarysourceai.substack.com [primarysourceai.substack.com]
Application Notes and Protocols: Adenovirus-Mediated Overexpression of HSD17B13 for Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing adenovirus-mediated overexpression of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in inhibitor screening and functional studies. HSD17B13, a liver-specific, lipid droplet-associated enzyme, has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of these chronic liver diseases.[2][3][5] Conversely, increased hepatic expression of HSD17B13 is observed in NAFLD patients and promotes lipid accumulation in preclinical models.[1][4][6][7]
This document outlines the rationale for targeting HSD17B13, detailed protocols for adenovirus-mediated overexpression in hepatocytes, and methodologies for screening and characterizing potential inhibitors.
Rationale for Targeting HSD17B13
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[7] HSD17B13 is predominantly expressed in hepatocytes and localizes to lipid droplets.[1][2][8] Overexpression of HSD17B13 in mouse liver leads to increased lipid droplet size and neutral lipid accumulation, suggesting a role in promoting liver steatosis.[2][6][8] The discovery that naturally occurring loss-of-function genetic variants of HSD17B13 are associated with a reduced risk of developing NASH and other chronic liver diseases has positioned it as an attractive target for therapeutic intervention.[2][3][5] Pharmacological inhibition of HSD17B13 is therefore hypothesized to mimic the protective effects of these genetic variants and offer a therapeutic strategy for NAFLD and NASH.[3][5][9]
Caption: Rationale for targeting HSD17B13 for NAFLD/NASH therapy.
Signaling Pathway Context
HSD17B13's expression is influenced by upstream regulators of lipid metabolism. The liver X receptor-α (LXRα), a key regulator of lipogenesis, induces HSD17B13 expression through the sterol regulatory element-binding protein-1c (SREBP-1c).[2] Once expressed, HSD17B13 localizes to the endoplasmic reticulum and lipid droplets where it is thought to catalyze the conversion of retinol to retinaldehyde.[2] Dysregulation of this and other potential substrate conversions by HSD17B13 contributes to the pathophysiology of NAFLD.
Caption: HSD17B13 is regulated by LXRα/SREBP-1c and localizes to lipid droplets.
Experimental Protocols
Protocol 1: Generation and Amplification of Recombinant Adenovirus Expressing HSD17B13
This protocol describes the generation and amplification of replication-deficient adenovirus (serotype 5) for the overexpression of HSD17B13 in mammalian cells, particularly hepatocytes.
Materials:
-
HEK293 cells
-
Adenoviral shuttle vector containing the HSD17B13 gene and a backbone vector
-
Transfection reagent
-
DMEM with 10% FBS
-
PBS, dry ice, ethanol
-
150 mm cell culture dishes
Procedure:
-
Plasmid Generation: The HSD17B13 coding sequence is cloned into a shuttle vector. Homologous recombination is then performed with the adenoviral backbone vector in competent E. coli (e.g., BJ5183-AD cells) to generate the recombinant adenoviral plasmid.[10]
-
Transfection of HEK293 Cells: The recombinant adenoviral plasmid is linearized and transfected into HEK293 cells at 70-80% confluency to generate the initial viral stock.
-
Initial Amplification:
-
When approximately 50% of the cells show cytopathic effect (detachment), harvest both cells and medium.[10]
-
Perform three freeze/thaw cycles by alternating between a dry ice/ethanol bath and a 37°C water bath to lyse the cells and release viral particles.[11]
-
Centrifuge at 3,000 rpm for 10 minutes to pellet cell debris. The supernatant contains the crude viral lysate.[11]
-
-
Large-Scale Amplification:
-
Infect multiple 150 mm dishes of HEK293 cells (80-90% confluency) with the crude viral lysate.[10]
-
Harvest cells and medium when about half of the cells are detached (typically 2-5 days post-infection).[10]
-
Pellet the cells and resuspend in sterile PBS.
-
Perform three freeze/thaw cycles as described above.
-
Centrifuge to remove cell debris and collect the supernatant containing the high-titer adenovirus.
-
-
Purification (Optional but Recommended): For in vivo studies or when high purity is required, the virus can be purified using a Cesium Chloride (CsCl) gradient ultracentrifugation.[10]
-
Titer Determination: The viral titer (viral genomes/mL) should be determined using methods such as qPCR or a plaque assay.
Protocol 2: Adenovirus-Mediated Overexpression of HSD17B13 in Hepatocytes
This protocol details the transduction of primary human hepatocytes or hepatocyte-like cell lines (e.g., Huh7, HepG2) with the HSD17B13-expressing adenovirus.
Materials:
-
Hepatocytes (primary or cell line)
-
6-well plates or other culture vessels
-
Complete culture medium
-
Recombinant adenovirus stock
-
Control adenovirus (e.g., expressing GFP)
Procedure:
-
Cell Plating: Seed hepatocytes in a 6-well plate to achieve 70-80% confluency on the day of transduction.[11][12]
-
Transduction:
-
Thaw the adenovirus stock on ice.[12]
-
Determine the required volume of virus to achieve the desired Multiplicity of Infection (MOI). An initial MOI range of 10-100 is recommended for optimization.[12]
-
Dilute the virus in a minimal volume of serum-free or low-serum (2%) medium.[12]
-
Aspirate the culture medium from the cells and overlay with the virus-containing medium.[11]
-
Incubate for 4-8 hours at 37°C.[12]
-
-
Post-Transduction:
-
Verification of Overexpression: Confirm HSD17B13 overexpression via qPCR, Western blot, or immunofluorescence.
Protocol 3: Cellular HSD17B13 Inhibitor Screening Assay
This protocol describes a cell-based assay to screen for inhibitors of HSD17B13 using transduced hepatocytes that overexpress the enzyme. The assay measures the conversion of a known substrate, such as estradiol, to its product, estrone.
Materials:
-
Hepatocytes overexpressing HSD17B13 (from Protocol 2)
-
384-well plates
-
Test compounds (dissolved in DMSO)
-
Estradiol (substrate)
-
d4-estrone (internal standard)
-
RapidFire Mass Spectrometry system or similar detection method
-
Cell viability assay kit (e.g., CellTiter-Glo)
Procedure:
-
Cell Plating: Seed the HSD17B13-overexpressing hepatocytes into 384-well plates.
-
Compound Addition:
-
Serially dilute test compounds in DMSO.
-
Add nanoliter volumes of the compound dilutions to the cell plates (final DMSO concentration typically ≤1%).
-
Incubate for 30 minutes at 37°C.[13]
-
-
Substrate Addition:
-
Add estradiol solution to each well to initiate the enzymatic reaction. A final concentration in the low micromolar range is common.
-
Incubate for 3 hours at 37°C.[13]
-
-
Sample Preparation and Analysis:
-
Data Analysis:
-
Normalize the data using controls (no enzyme/cells for 0% activity, DMSO vehicle for 100% activity).
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistical equation.[13]
-
-
Cell Viability: Perform a parallel cell viability assay on the treated cells to exclude cytotoxicity as a reason for reduced product formation.[13][14]
Experimental Workflow Visualization
Caption: A typical workflow for screening HSD17B13 inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data from HSD17B13 inhibitor studies. These values are illustrative and can vary based on specific assay conditions and compounds.
Table 1: In Vitro Potency of a Representative HSD17B13 Inhibitor (BI-3231) [13][14]
| Assay Type | Species | Substrate | Potency (IC50/Ki) |
| Enzymatic | Human | Estradiol | Ki = 2 nM |
| Enzymatic | Mouse | Estradiol | Ki = 3 nM |
| Cellular | Human | Estradiol | IC50 = 35 nM |
Table 2: Characterization of HSD17B13 Inhibitor Series [15]
| Compound Series | HSD17B13 IC50 (µM) (Luminescence Assay) | HSD17B13 IC50 (µM) (Mass Spec Assay) | HSD17B11 Selectivity (IC50 in µM) |
| Series 1c | 0.03 - 0.1 | 0.05 - 0.2 | > 50 |
| Series 2b | 0.1 - 0.5 | 0.2 - 0.8 | > 50 |
| Series 2c | 0.01 - 0.05 | 0.02 - 0.1 | > 20 |
Table 3: Adenovirus Transduction Parameters
| Parameter | Recommended Range | Reference |
| Cell Confluency | 70-90% | [10][11] |
| Multiplicity of Infection (MOI) | 10 - 100 viral particles/cell | [12] |
| Incubation Time (Virus) | 4 - 8 hours | [12] |
| Gene Expression Time | 24 - 72 hours | [11][12] |
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Generation of Adenovirus for In Vitro and In Vivo Studies of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenovirus Amplification and Transduction Protocol | abm Inc. [info.abmgood.com]
- 12. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enanta.com [enanta.com]
Using Hsd17B13-IN-73 in a Gubra Amylin NASH (GAN) diet mouse model
--INVALID-LINK-- Hsd17B13-IN-73 is a highly potent and selective inhibitor of HSD17B13 with a pIC50 of 7.8. It demonstrates >1000-fold selectivity over other HSD17B isoforms. This compound is currently in the preclinical stage of development. This compound is intended for research use only and is not for human or veterinary use. The molecular formula is C23H23N5O3S, and the molecular weight is 465.53. It is a solid powder that should be stored at -20°C for the short term (weeks to months) or -80°C for the long term (years).
[ R&D Information ] HSD17B13, also known as 17-beta-hydroxysteroid dehydrogenase 13, is a lipid droplet-associated protein primarily expressed in the liver. Genetic variants in HSD17B13 that reduce its function have been linked to a lower risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic hepatitis, and cirrhosis. This suggests that inhibiting HSD17B13 could be a therapeutic strategy for these conditions. The exact mechanism by which HSD17B13 contributes to liver disease is still under investigation, but it is thought to be related to its enzymatic activity and its role in lipid metabolism within hepatocytes. The development of potent and selective inhibitors like this compound is a crucial step in exploring the therapeutic potential of targeting this protein.
[ MSDS Information ] The Material Safety Data Sheet (MSDS) for this compound provides information on its potential hazards and safe handling procedures. It is classified as not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 and Directive 67/548/EEC. However, standard laboratory safety precautions should always be followed, including wearing personal protective equipment such as eye protection, gloves, and a lab coat. In case of skin or eye contact, rinse thoroughly with water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical advice if symptoms persist. For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
[ Handling ] this compound is a solid powder. For stock solutions, it is recommended to dissolve it in a suitable solvent such as DMSO. For in vivo studies, further dilution with a vehicle like saline or corn oil may be necessary, depending on the experimental protocol. It is important to ensure the compound is fully dissolved before administration. The stability of the compound in solution should be considered, and it is advisable to prepare fresh solutions for each experiment or store them under appropriate conditions for a limited time.
[ Additional Information ] The development of Hsd17B13 inhibitors is an active area of research. Several pharmaceutical companies are pursuing this target for the treatment of NASH and other liver diseases. Clinical trials with HSD17B13 inhibitors are ongoing and will provide more information on the safety and efficacy of this therapeutic approach. The availability of research compounds like this compound is essential for preclinical studies to further elucidate the role of HSD17B13 in liver pathophysiology and to validate it as a drug target. Researchers using this compound should carefully design their experiments and follow established protocols for in vivo studies in animal models.## Application Notes and Protocols: Utilizing this compound in the Gubra Amylin NASH (GAN) Diet Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of this compound, a potent and selective inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, within the context of the Gubra Amylin NASH (GAN) diet mouse model. This document outlines detailed protocols for in vivo studies, relevant biomarker analysis, and data interpretation to assess the therapeutic potential of Hsd17B13 inhibition in a preclinical model of nonalcoholic steatohepatitis (NASH).
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic hepatitis, and cirrhosis. This strong human genetic validation makes HSD17B13 a compelling therapeutic target for NASH. This compound is a preclinical tool compound designed for high potency and selectivity, offering over 1000-fold selectivity for HSD17B13 compared to other isoforms.
The GAN diet mouse model is a well-established preclinical model that recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis. This model is induced by a diet high in fat, fructose, and cholesterol, leading to a disease phenotype that is highly relevant for testing novel therapeutic agents.
Experimental Protocols
In Vivo Study Design in the GAN Mouse Model
This protocol outlines a typical 16-week study to evaluate the efficacy of this compound in the GAN diet mouse model.
Materials:
-
Male C57BL/6J mice, 8 weeks of age
-
Gubra Amylin NASH (GAN) diet (e.g., D09100301, Research Diets, Inc.)
-
Standard chow diet (Control)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Metabolic cages
-
Standard laboratory equipment for blood and tissue collection
Procedure:
-
Acclimatization: Acclimatize mice for one week upon arrival, with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to the following groups (n=10-12 mice/group):
-
Group 1: Standard Chow + Vehicle
-
Group 2: GAN Diet + Vehicle
-
Group 3: GAN Diet + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: GAN Diet + this compound (High Dose, e.g., 30 mg/kg)
-
-
Diet and Dosing Administration:
-
Initiate the respective diets for all groups at week 0.
-
Begin daily oral gavage of this compound or vehicle at week 8, once the NASH phenotype is established.
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform interim blood collections (e.g., at week 8 and 12) via tail vein for metabolic parameter analysis.
-
-
Terminal Procedure (Week 16):
-
Fast mice overnight.
-
Collect terminal blood via cardiac puncture for comprehensive biomarker analysis.
-
Euthanize mice and collect liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, while the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
-
Histological Analysis of Liver Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver sections (5 µm)
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red/Fast Green stain
-
Antibodies for immunohistochemistry (e.g., anti-F4/80 for macrophages)
-
Microscope and imaging software
Procedure:
-
H&E Staining: Perform standard H&E staining to assess steatosis, inflammation, and hepatocellular ballooning. Score these features using the NAFLD Activity Score (NAS).
-
Sirius Red Staining: Utilize Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
Immunohistochemistry (IHC): Conduct IHC for specific cell markers, such as F4/80, to identify and quantify inflammatory cell infiltrates.
Biochemical and Molecular Analysis
Materials:
-
Frozen liver tissue
-
Plasma samples
-
Commercial ELISA kits for liver injury markers (ALT, AST) and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Reagents for triglyceride and cholesterol quantification.
-
RNA extraction kits and reagents for qRT-PCR.
Procedure:
-
Plasma Analysis: Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as indicators of liver injury. Analyze inflammatory markers as required.
-
Liver Triglyceride Content: Homogenize a portion of the frozen liver tissue and quantify triglyceride content using a commercially available kit.
-
Gene Expression Analysis (qRT-PCR): Extract total RNA from frozen liver tissue. Perform reverse transcription followed by quantitative PCR to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf, Ccl2), and lipid metabolism.
Data Presentation
Table 1: Key In Vivo Efficacy Endpoints of this compound in GAN Diet Mice
| Parameter | Standard Chow + Vehicle | GAN Diet + Vehicle | GAN Diet + this compound (Low Dose) | GAN Diet + this compound (High Dose) |
| Body Weight (g) | ||||
| Liver Weight (g) | ||||
| Plasma ALT (U/L) | ||||
| Plasma AST (U/L) | ||||
| Liver Triglycerides (mg/g) | ||||
| NAFLD Activity Score (NAS) | ||||
| Fibrosis Score (0-4) |
Table 2: Gene Expression Changes in Liver Tissue
| Gene | Standard Chow + Vehicle (Fold Change) | GAN Diet + Vehicle (Fold Change) | GAN Diet + this compound (Low Dose) (Fold Change) | GAN Diet + this compound (High Dose) (Fold Change) |
| Col1a1 | 1.0 | |||
| Timp1 | 1.0 | |||
| Tnf | 1.0 | |||
| Ccl2 | 1.0 |
Visualizations
Caption: Experimental workflow for the in vivo study.
Caption: Proposed mechanism of HSD17B13 in NASH pathogenesis.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use. While it is not classified as a hazardous substance, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment such as gloves, eye protection, and a lab coat. For stock solutions, dissolve the compound in a suitable solvent like DMSO. For in vivo administration, further dilution in a vehicle such as saline or corn oil may be required. Ensure the compound is fully dissolved before use. It is recommended to prepare fresh solutions for each experiment.
Troubleshooting & Optimization
Technical Support Center: Novel Hsd17B13 Inhibitors for In Vivo Studies
Welcome to the technical support center for researchers utilizing novel hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a target for liver disease research?
A1: Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This makes Hsd17B13 an attractive therapeutic target for the development of new treatments for these conditions.
Q2: I have a novel Hsd17B13 inhibitor, "Hsd17B13-IN-73", but I can't find much information on it. What are its properties?
A2: this compound is described as a potent inhibitor of Hsd17B13 with an in vitro IC50 value of less than 0.1 μM for estradiol.[4] However, detailed public data on its solubility and stability for in vivo applications is currently limited. As with many novel research compounds, it is crucial to perform initial characterization of its physicochemical properties before commencing animal studies.
Q3: My Hsd17B13 inhibitor has poor aqueous solubility. How can I formulate it for oral gavage in mice?
A3: Poor aqueous solubility is a common challenge for new chemical entities.[5][6] Several formulation strategies can be employed to improve the solubility and bioavailability of your inhibitor for oral administration. These include the use of co-solvents, surfactants, and complexing agents. It is recommended to perform small-scale solubility testing with various pharmaceutically acceptable excipients to identify a suitable vehicle.
Q4: How do I assess the stability of my inhibitor in the formulation?
A4: Stability testing is critical to ensure that the inhibitor remains intact and at the target concentration throughout the experiment.[7][8] A basic stability study involves preparing the formulation and storing it under the same conditions as your planned in vivo study (e.g., room temperature or 4°C). Samples should be taken at various time points (e.g., 0, 4, 8, and 24 hours) and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of active compound remaining.[7]
Q5: What are the key considerations for designing an in vivo efficacy study with an Hsd17B13 inhibitor?
A5: A well-designed in vivo study should include appropriate animal models of liver disease (e.g., diet-induced NASH models), clear endpoints (e.g., liver enzyme levels, histology, gene expression), and pharmacokinetic/pharmacodynamic (PK/PD) assessments to relate drug exposure to the biological response.[9] It is also important to include vehicle control groups to account for any effects of the formulation itself.
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability
Problem: You observe high variability or unexpectedly low plasma concentrations of your Hsd17B13 inhibitor after oral administration.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility/Dissolution in GI Tract | The inhibitor may be precipitating in the gastrointestinal (GI) tract. Re-evaluate the formulation. Consider particle size reduction techniques like micronization or nanomilling if you have sufficient material. Alternatively, explore lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[10][11] |
| First-Pass Metabolism | The inhibitor may be extensively metabolized in the liver before reaching systemic circulation. Consider co-administration with a known inhibitor of relevant metabolic enzymes (use with caution and appropriate controls) or explore alternative routes of administration like subcutaneous or intraperitoneal injection.[12] |
| P-glycoprotein (P-gp) Efflux | The inhibitor may be a substrate for efflux transporters in the gut, limiting its absorption. Test for P-gp substrate potential in vitro. If it is a substrate, formulation strategies to increase intestinal residence time or the use of P-gp inhibitors may be necessary. |
| Compound Instability in GI Fluids | The low pH of the stomach or the presence of digestive enzymes may be degrading the inhibitor. Assess the stability of your compound in simulated gastric and intestinal fluids. If instability is confirmed, enteric-coated formulations or a different route of administration may be required. |
Issue 2: Lack of In Vivo Efficacy Despite Good In Vitro Potency
Problem: Your Hsd17B13 inhibitor is potent in cell-based assays but shows no effect on liver disease markers in your animal model.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Target Engagement | The concentration of the inhibitor reaching the liver may be too low to effectively inhibit Hsd17B13. Conduct a pharmacokinetic (PK) study to determine the plasma and liver concentrations of the compound. Correlate these concentrations with the in vitro IC50 to assess if therapeutic levels are being achieved.[13] |
| Rapid Compound Clearance | The inhibitor may be rapidly metabolized and cleared from the body, resulting in a short duration of action. Perform a full PK profile to determine the half-life of the compound. A more frequent dosing regimen or a sustained-release formulation may be necessary. |
| Species-Specific Differences in Target | There may be differences in the binding pocket of human and mouse Hsd17B13 that affect the inhibitor's potency. Confirm the potency of your inhibitor against the murine form of Hsd17B13.[14] |
| Inappropriate Animal Model | The chosen animal model may not fully recapitulate the human disease pathology or the role of Hsd17B13 in that specific model may be different. Review the literature to ensure the selected model is appropriate for investigating the therapeutic effect of Hsd17B13 inhibition.[15] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening for a Novel Hsd17B13 Inhibitor
Objective: To identify a suitable vehicle for oral administration of a poorly water-soluble Hsd17B13 inhibitor in mice.
Materials:
-
Hsd17B13 inhibitor (e.g., this compound)
-
Various GRAS (Generally Recognized as Safe) excipients (see table below)
-
Vortex mixer, magnetic stirrer, and microcentrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable organic solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, add a small, pre-weighed amount of the inhibitor.
-
Add a defined volume of the test vehicle to each tube to achieve the target concentration (e.g., 5 mg/mL).
-
Vortex each tube vigorously for 2 minutes.
-
Place the tubes on a rotator or magnetic stirrer for 1-2 hours at room temperature.
-
Visually inspect for dissolution.
-
For tubes where the compound appears dissolved, centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved material.
-
Carefully collect the supernatant and analyze the concentration using a validated HPLC method.
-
A vehicle is considered suitable if it consistently dissolves the target concentration of the inhibitor and is known to be safe for the intended route of administration.
Example Solubility Screening Data (Hypothetical for this compound):
| Vehicle Composition | Target Conc. (mg/mL) | Visual Observation | Measured Conc. (mg/mL) | Suitability |
| Water | 5 | Insoluble | <0.01 | Poor |
| 0.5% Carboxymethylcellulose (CMC) in water | 5 | Suspension | N/A | Suspension |
| 10% DMSO / 90% Saline | 5 | Precipitation | 0.8 | Poor |
| 20% Solutol HS 15 / 80% Water | 5 | Clear Solution | 4.9 | Good |
| 10% Cremophor EL / 10% Ethanol / 80% Saline | 5 | Clear Solution | 5.1 | Good |
Protocol 2: Short-Term Formulation Stability Assessment
Objective: To assess the stability of the Hsd17B13 inhibitor in the selected formulation over a 24-hour period.
Materials:
-
Prepared formulation of the Hsd17B13 inhibitor at the final concentration for dosing.
-
HPLC with a validated, stability-indicating method.
-
Controlled temperature storage (e.g., benchtop at room temperature).
Procedure:
-
Prepare a fresh batch of the formulation.
-
Immediately take a sample, dilute appropriately, and analyze by HPLC to determine the initial concentration (T=0).
-
Store the remaining formulation under conditions that mimic the intended experimental use (e.g., on the benchtop at room temperature).
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours), take further samples for HPLC analysis.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
The formulation is considered stable if the concentration remains within ±10% of the initial concentration over the intended period of use.
Visualizations
Caption: Workflow for preclinical in vivo testing of a novel Hsd17B13 inhibitor.
Caption: Troubleshooting logic for lack of in vivo efficacy with an Hsd17B13 inhibitor.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. pharmtech.com [pharmtech.com]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Hsd17B13 Inhibitor Dosage for Reducing Liver Steatosis
Disclaimer: Due to the limited public availability of specific experimental data for Hsd17B13-IN-73, this technical support center provides a representative guide for a hypothetical HSD17B13 inhibitor, hereafter referred to as Hsd17B13-IN-X . The protocols, data, and troubleshooting advice are based on established principles for the preclinical evaluation of HSD17B13 inhibitors in the context of liver steatosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HSD17B13 inhibitors in reducing liver steatosis?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2] Increased HSD17B13 expression is associated with the progression of non-alcoholic fatty liver disease (NAFLD).[3][4][5] Loss-of-function variants in the HSD17B13 gene are protective against the development of non-alcoholic steatohepatitis (NASH) and fibrosis. HSD17B13 is thought to play a role in hepatic lipid metabolism.[2][6] By inhibiting HSD17B13, compounds like Hsd17B13-IN-X are expected to reduce the accumulation of lipids in hepatocytes, thereby mitigating liver steatosis.
Q2: What are the recommended starting doses for in vivo studies with Hsd17B13-IN-X?
A2: The optimal in vivo dosage of Hsd17B13-IN-X will depend on its pharmacokinetic and pharmacodynamic properties. We recommend starting with a dose-ranging study based on the in vitro IC50 value. A general starting point for a small molecule inhibitor with an IC50 in the sub-micromolar range, like this compound's reported IC50 of < 0.1 µM, could be in the range of 1-10 mg/kg, administered daily via oral gavage or intraperitoneal injection.[7] It is crucial to perform a tolerability study to assess for any adverse effects at the selected doses.
Q3: How should I prepare Hsd17B13-IN-X for in vivo administration?
A3: The formulation for Hsd17B13-IN-X will depend on its solubility and the route of administration. For oral gavage, a common vehicle is 0.5% (w/v) methylcellulose in water. For intraperitoneal injections, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be suitable. Always ensure the compound is fully dissolved or forms a homogenous suspension before administration. A small pilot study to confirm the stability and solubility of the compound in the chosen vehicle is recommended.
Q4: What are the expected outcomes of Hsd17B13-IN-X treatment in a mouse model of liver steatosis?
A4: In a diet-induced model of NAFLD (e.g., high-fat diet), effective treatment with an HSD17B13 inhibitor is expected to lead to a reduction in liver triglyceride content, a decrease in hepatic steatosis as assessed by histology (H&E and Oil Red O staining), and a reduction in serum markers of liver injury such as ALT and AST.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in liver steatosis | 1. Insufficient dosage. 2. Poor bioavailability of the inhibitor. 3. Inappropriate animal model. 4. Short treatment duration. | 1. Conduct a dose-response study with higher concentrations of Hsd17B13-IN-X. 2. Perform pharmacokinetic analysis to determine the plasma and liver concentrations of the compound. Consider alternative formulations or routes of administration. 3. Ensure the chosen animal model exhibits elevated HSD17B13 expression and develops significant steatosis. 4. Extend the treatment period. Chronic liver diseases often require longer treatment durations to observe significant changes. |
| High variability in experimental results | 1. Inconsistent drug administration. 2. Variation in diet consumption among animals. 3. Genetic drift in the animal colony. 4. Technical variability in endpoint assays. | 1. Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the entire dose is delivered. 2. Monitor food intake and body weight regularly. 3. Use age- and sex-matched animals from a reliable vendor. 4. Standardize all tissue collection and processing procedures. Use appropriate controls for all assays. |
| Observed toxicity or adverse effects | 1. Off-target effects of the inhibitor. 2. Vehicle-related toxicity. 3. High dosage. | 1. Perform in vitro profiling of Hsd17B13-IN-X against a panel of related enzymes and receptors to assess its selectivity. 2. Include a vehicle-only control group to assess the effects of the formulation. 3. Reduce the dosage and/or the frequency of administration. |
Quantitative Data Summary
Table 1: Illustrative In Vitro Potency of Hsd17B13-IN-X
| Parameter | Value |
| Target | Human HSD17B13 |
| Assay Type | Enzymatic activity assay |
| Substrate | Estradiol |
| IC50 | < 0.1 µM |
Table 2: Representative In Vivo Efficacy of Hsd17B13-IN-X in a High-Fat Diet (HFD)-Induced Mouse Model of Liver Steatosis
| Treatment Group | Dosage (mg/kg/day, p.o.) | Liver Triglycerides (mg/g tissue) | Serum ALT (U/L) | Steatosis Score (0-3) |
| Vehicle Control (HFD) | - | 150 ± 15 | 120 ± 10 | 2.8 ± 0.2 |
| Hsd17B13-IN-X (HFD) | 1 | 135 ± 12 | 110 ± 8 | 2.5 ± 0.3 |
| Hsd17B13-IN-X (HFD) | 10 | 90 ± 10 | 80 ± 7 | 1.5 ± 0.2 |
| Hsd17B13-IN-X (HFD) | 30 | 75 ± 8 | 65 ± 5 | 1.1 ± 0.1 |
| Lean Control (Chow) | - | 30 ± 5 | 40 ± 5 | 0.2 ± 0.1 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control (HFD). |
Experimental Protocols
Protocol: Evaluation of Hsd17B13-IN-X in a Diet-Induced Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet:
-
Control group: Standard chow diet.
-
Experimental groups: High-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and liver steatosis.
-
-
Inhibitor Preparation:
-
Prepare Hsd17B13-IN-X in a vehicle of 0.5% methylcellulose in sterile water.
-
Prepare fresh daily and ensure a homogenous suspension.
-
-
Treatment:
-
After the diet induction period, randomize HFD-fed mice into vehicle and treatment groups (n=8-10 per group).
-
Administer Hsd17B13-IN-X or vehicle daily by oral gavage for 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture for serum analysis (ALT, AST, triglycerides, cholesterol).
-
Euthanize mice and harvest the liver. Weigh the liver and take samples for:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for H&E and Oil Red O staining.
-
Lipid Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for measurement of liver triglycerides and other lipids.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for RNA extraction and qPCR analysis of genes related to lipid metabolism and inflammation.
-
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in liver steatosis.
Caption: Experimental workflow for evaluating Hsd17B13-IN-X.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. WO2019183164A1 - 17β-HYDROXYSTEROID DEHYDROGENASE TYPE 13 (HSD17B13) iRNA COMPOSITIONS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 2. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL315794A - Pyrimidine containing 17-beta-hydrosteroid dehydrogenase type 13 inhibitors - Google Patents [patents.google.com]
- 4. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 5. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting off-target effects of Hsd17B13-IN-73 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-73 in cell culture. The information is designed to help identify and resolve potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is designed as an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver. HSD17B13 is implicated in the pathogenesis of nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The enzyme is thought to play a role in lipid droplet metabolism within hepatocytes. By inhibiting HSD17B13, the compound aims to modulate lipid metabolism and reduce lipotoxicity in liver cells.
Q2: What are the common signs of off-target effects or cytotoxicity in my cell culture when using this compound?
Common indicators of off-target effects or cytotoxicity include:
-
A significant decrease in cell viability at concentrations where the target is not expected to be fully inhibited.
-
Changes in cell morphology (e.g., rounding, detachment, vacuolization) that are inconsistent with the expected phenotype of HSD17B13 inhibition.
-
Activation of cellular stress or apoptosis pathways.
-
Alterations in the expression of genes unrelated to the direct HSD17B13 pathway.
Q3: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Using a negative control: Employing a structurally similar but inactive analog of this compound.
-
Rescue experiments: If possible, overexpressing HSD17B13 to see if it reverses the observed phenotype.
-
Testing in HSD17B13-null cells: If the effect persists in cells that do not express HSD17B13, it is likely an off-target effect.
Troubleshooting Guide
Issue 1: High Cell Death Observed at Expected Working Concentrations
If you observe excessive cell death, consider the following troubleshooting steps:
-
Hypothesis: The observed cytotoxicity could be due to off-target effects, solvent toxicity, or overly high concentrations of the inhibitor.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell death.
-
Experimental Protocols:
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control. The concentration that causes 50% cell death is the CC50.
-
-
-
Data Interpretation:
Compound IC50 (HSD17B13) CC50 (Hepatocytes) Therapeutic Window (CC50/IC50) This compound 50 nM 10 µM 200 Control Compound A 75 nM 1 µM 13.3 Control Compound B > 10 µM > 50 µM N/A A large therapeutic window (e.g., >100) suggests that the observed effects at the IC50 are less likely to be due to general cytotoxicity.
Issue 2: Inconsistent or No Observable Phenotype
If you do not observe the expected biological outcome, consider the following:
-
Hypothesis: The inhibitor may not be engaging its target effectively in the cellular context, the concentration may be too low, or the downstream signaling pathway may be more complex than anticipated.
-
Troubleshooting Workflow:
Technical Support Center: Enhancing the In Vivo Half-Life of HSD17B13 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of the short in vivo half-life of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors.
Troubleshooting Guides
Issue 1: Rapid In Vivo Clearance and Short Half-Life of Lead Compound
Question: Our lead HSD17B13 inhibitor shows excellent in vitro potency but is cleared very rapidly in our mouse model, resulting in a half-life of less than one hour. How can we address this?
Answer: A short in vivo half-life is a common hurdle in early drug development. Here’s a systematic approach to troubleshoot and address this issue:
-
Metabolic Stability Assessment:
-
Initial Step: Determine the primary route of metabolic clearance. Is it Phase I (e.g., oxidation via cytochrome P450 enzymes) or Phase II (e.g., glucuronidation)?[1][2][3] The presence of phenolic groups, for instance, can make a compound susceptible to rapid glucuronidation.[1]
-
Troubleshooting:
-
Metabolic Soft Spot Identification: Conduct in vitro metabolism studies using liver microsomes and hepatocytes from different species (mouse, rat, human) to identify the specific metabolic "soft spots" on your molecule.[4]
-
Structural Modification: Modify the chemical structure at the identified metabolic hotspots to block or slow down metabolism. This could involve introducing sterically hindering groups or replacing metabolically labile moieties.[5]
-
-
-
Formulation Strategies:
-
Initial Step: Evaluate the current formulation and route of administration. Poor solubility and absorption can contribute to apparent rapid clearance.
-
Troubleshooting:
-
Solubility Enhancement: For orally administered compounds, consider formulations that improve solubility and dissolution rate, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions.[6][7][8][9]
-
Sustained Release: Explore sustained-release formulations for parenteral routes (e.g., subcutaneous injection) to prolong drug exposure.[10]
-
-
-
Prodrug Approach:
-
Concept: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[11][12][13]
-
Application: Design a prodrug that masks the metabolically labile group of your inhibitor. The prodrug should be designed to have improved pharmacokinetic properties and release the active inhibitor at a controlled rate.[11][12]
-
Frequently Asked Questions (FAQs)
Pharmacokinetics & Metabolism
-
Q1: What are the typical pharmacokinetic properties of known HSD17B13 inhibitors?
-
A1: Currently, detailed pharmacokinetic data for a wide range of HSD17B13 inhibitors is limited in publicly available literature. However, for the well-characterized tool compound BI-3231, studies have shown rapid plasma clearance and a short half-life in mice.[1][14][15] Another inhibitor, INI-822, is currently in Phase 1 clinical trials, and initial data suggests a pharmacokinetic profile that supports once-daily oral dosing.[16][17][18]
-
-
Q2: What are the main metabolic pathways responsible for the rapid clearance of HSD17B13 inhibitors?
-
A2: While specific data for all inhibitors is not available, compounds with phenolic moieties, like BI-3231, are prone to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance.[1][3] It is crucial to perform in vitro metabolism studies to identify the specific pathways for your compound.
-
-
Q3: How can I predict the in vivo half-life from in vitro metabolism data?
-
A3: In vitro to in vivo extrapolation (IVIVE) can be used to predict in vivo pharmacokinetic parameters. This involves using data from in vitro systems like liver microsomes or hepatocytes to estimate in vivo clearance.[19] However, these predictions have limitations and should be confirmed with in vivo studies.[19]
-
Formulation & Drug Delivery
-
Q4: What are the most promising formulation strategies to extend the half-life of small molecule HSD17B13 inhibitors?
-
A4: For oral administration, lipid-based formulations such as SMEDDS/SNEDDS can improve bioavailability and potentially extend the half-life by enhancing lymphatic transport and reducing first-pass metabolism.[6][8][9][10] For parenteral routes, sustained-release formulations can provide prolonged exposure.
-
-
Q5: When should I consider a prodrug approach for my HSD17B13 inhibitor?
Data Presentation
Table 1: Summary of Publicly Available Pharmacokinetic Data for HSD17B13 Inhibitors
| Compound | Species | Route of Administration | Half-life (t½) | Key Observations | Reference(s) |
| BI-3231 | Mouse | Oral | Short (not explicitly quantified in hours) | Rapid plasma clearance, low oral bioavailability (10%).[14] | [1][14][15] |
| INI-822 | Human | Oral | Supports once-daily dosing | Currently in Phase 1 clinical trials.[18] | [16][17][18][20] |
Note: This table is based on limited publicly available data and will be updated as more information becomes available.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an HSD17B13 inhibitor in mice following a single dose.
Materials:
-
Test compound (HSD17B13 inhibitor)
-
Vehicle for formulation (e.g., saline, PEG400/water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (for oral gavage or intravenous injection)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Divide mice into groups for each route of administration (e.g., oral and intravenous).
-
Administer a single dose of the test compound at a predetermined concentration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via a suitable method, such as retro-orbital or tail vein sampling.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualizations
Signaling & Experimental Workflow Diagrams
Caption: Proposed role of HSD17B13 in NAFLD pathogenesis.
Caption: Experimental workflow for addressing short half-life.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. opnme.com [opnme.com]
- 15. researchgate.net [researchgate.net]
- 16. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 19. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
Overcoming resistance to Hsd17B13-IN-73 in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hsd17B13-IN-73 in long-term studies. Our goal is to help you anticipate and overcome potential challenges, particularly the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13), with an IC50 value of less than 0.1 μM for estradiol.[1] HSD17B13 is a protein primarily expressed in the liver and is associated with lipid droplets.[2][3][4] It is involved in the metabolism of steroids, fatty acids, and retinol.[2][3][5] By inhibiting HSD17B13, this compound aims to replicate the protective effects observed with loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2][3][6]
Q2: What are the potential mechanisms of acquired resistance to this compound in long-term studies?
A2: While specific resistance mechanisms to this compound have not been documented, resistance to small molecule inhibitors can arise through various mechanisms.[7] Potential mechanisms for this compound could include:
-
Target modification: Mutations in the HSD17B13 gene that alter the drug-binding site, reducing the affinity of this compound for its target.
-
Target overexpression: Increased expression of the HSD17B13 protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Activation of bypass pathways: Upregulation of parallel metabolic pathways that compensate for the inhibition of HSD17B13. For instance, other members of the HSD17B family that are also involved in lipid metabolism might be upregulated.[5][8][9]
-
Drug efflux: Increased expression of drug efflux pumps that actively transport this compound out of the cell.
-
Alterations in lipid metabolism: Changes in cellular lipid composition or metabolism that reduce the reliance on HSD17B13 activity.[10]
Q3: How can I detect the emergence of resistance to this compound in my cell cultures?
A3: The emergence of resistance can be monitored by:
-
Cell viability assays: A gradual increase in the IC50 value of this compound over time.
-
Target engagement assays: Reduced inhibition of HSD17B13 enzymatic activity at a given concentration of the inhibitor.
-
Protein expression analysis: Increased levels of HSD17B13 protein, as determined by Western blot or other quantitative protein assays.
-
Gene expression analysis: Increased mRNA levels of HSD17B13 or genes involved in potential bypass pathways, as measured by qRT-PCR or RNA sequencing.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Gradual loss of this compound efficacy over time (increasing IC50). | Development of acquired resistance. | 1. Confirm Resistance: Perform dose-response curves to quantify the shift in IC50. 2. Investigate Mechanism: Analyze resistant cells for HSD17B13 mutations, protein overexpression, or activation of bypass pathways (see Experimental Protocols). 3. Combination Therapy: Consider co-treatment with an inhibitor of a potential bypass pathway. |
| High inter-experimental variability in inhibitor potency. | 1. Inconsistent inhibitor concentration. 2. Cell culture heterogeneity. 3. Instability of the compound. | 1. Aliquot Inhibitor: Prepare and store single-use aliquots of this compound to avoid repeated freeze-thaw cycles. 2. Cell Line Maintenance: Ensure consistent cell passage number and culture conditions. Regularly check for mycoplasma contamination. 3. Verify Compound Integrity: Confirm the stability of the inhibitor under your experimental conditions. |
| Unexpected cellular toxicity at effective concentrations. | Off-target effects of this compound. | 1. Dose-Response Analysis: Determine the therapeutic window by comparing the IC50 for HSD17B13 inhibition with the concentration causing toxicity. 2. Off-Target Profiling: If possible, perform kinome scanning or other off-target profiling assays. 3. Control Experiments: Use a structurally distinct HSD17B13 inhibitor, if available, to confirm that the observed phenotype is due to on-target inhibition. |
| No observable phenotype despite confirmed HSD17B13 inhibition. | 1. Redundancy in the targeted pathway. 2. Experimental model is not dependent on HSD17B13 activity. | 1. Pathway Analysis: Investigate the expression and activity of other HSD17B family members or related metabolic pathways. 2. Model Selection: Ensure your cellular or animal model is appropriate for studying HSD17B13 function. For example, use cell lines known to have high HSD17B13 expression and relevance to liver disease. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure.
Methodology:
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in your parental cell line.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[11]
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population.
-
Isolate Resistant Clones: Once a significant increase in IC50 is observed (e.g., >10-fold), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterize Resistant Clones: Expand the resistant clones and confirm their resistance. These clones can then be used to investigate the underlying resistance mechanisms.
Protocol 2: Analysis of HSD17B13 Gene Mutations
This protocol outlines the steps to identify potential resistance-conferring mutations in the HSD17B13 gene.
Methodology:
-
RNA/DNA Isolation: Extract total RNA or genomic DNA from both the parental and this compound resistant cell lines.
-
cDNA Synthesis: If starting from RNA, synthesize cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the coding sequence of HSD17B13 using high-fidelity DNA polymerase and primers flanking the open reading frame.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes between the parental and resistant cell lines.[12]
-
Sequence Analysis: Align the sequences and identify any non-synonymous mutations in the resistant cells.
-
Functional Validation: If a mutation is identified, its role in conferring resistance can be validated by introducing the mutation into the parental cell line via site-directed mutagenesis and assessing the impact on this compound sensitivity.
Protocol 3: Assessment of HSD17B13 Protein Expression
This protocol describes how to compare HSD17B13 protein levels between parental and resistant cells.
Methodology:
-
Protein Lysate Preparation: Prepare whole-cell lysates from parental and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each lysate by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for HSD17B13. e. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the signal using a chemiluminescent substrate.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare HSD17B13 expression levels.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Caption: Logical flow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Technical Support Center: Preclinical Development of HSD17B13 Inhibitors
Disclaimer: Specific toxicity data and mitigation strategies for Hsd17B13-IN-73 are not publicly available. This guide provides general troubleshooting advice and hypothetical scenarios for researchers working with novel small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a target primarily involved in liver lipid metabolism. The protocols and data presented are illustrative.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT/AST) in our mouse model treated with our novel HSD17B13 inhibitor. What are the potential causes and how can we investigate this?
A1: Elevated ALT/AST levels are a common concern with liver-targeted compounds. Potential causes include:
-
On-Target Toxicity: Inhibition of HSD17B13 may lead to an accumulation of a toxic substrate or metabolite.
-
Off-Target Kinase Inhibition: Many small molecules can have off-target effects on kinases, leading to cellular stress and hepatotoxicity.
-
Metabolite-Induced Toxicity: A metabolite of your compound, rather than the parent molecule, could be causing the toxicity.
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve the compound may be contributing to or causing the observed liver injury.
To investigate, we recommend a systematic approach outlined in the troubleshooting guide below.
Q2: Our HSD17B13 inhibitor shows poor oral bioavailability and high variability in our rodent studies. What steps can we take to improve exposure?
A2: Poor bioavailability and high variability are often linked to low aqueous solubility (leading to a Biopharmaceutics Classification System (BCS) Class II or IV compound). Consider the following:
-
Formulation Optimization: Test various formulations, such as suspensions in methylcellulose/Tween 80, or solutions in vehicles like PEG400, Solutol HS 15, or cyclodextrins.
-
Salt Form Screening: If your compound has ionizable groups, creating a salt form can significantly improve solubility and dissolution rate.
-
Particle Size Reduction: Micronization or nanomilling of the compound can increase the surface area for dissolution.
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes for initial efficacy studies, such as intraperitoneal (IP) or subcutaneous (SC) injection, to confirm target engagement.
Q3: We are planning our first in vivo efficacy study for an HSD17B13 inhibitor. What are the key considerations for study design to minimize potential toxicity issues?
A3: For a first-in-vivo study, a well-designed dose-range finding (DRF) study is critical.
-
Start with a Low Dose: Begin with a dose expected to provide minimal target engagement and escalate.
-
Include a Vehicle Control Group: This is essential to differentiate compound-related effects from vehicle effects.
-
Intensive Monitoring: For the first 24-48 hours post-dose, monitor animals closely for clinical signs of distress (e.g., lethargy, ruffled fur, weight loss).
-
Staggered Dosing: Dose a small number of animals (n=1-2) at a new dose level and wait 24 hours to observe for acute toxicity before dosing the rest of the cohort.
-
Collect Pilot PK/PD Samples: If possible, collect sparse blood samples to correlate exposure (pharmacokinetics) with any observed effects and target engagement (pharmacodynamics).
Troubleshooting Guide: Investigating Hepatotoxicity
This guide provides a structured approach to troubleshooting an unexpected hepatotoxicity signal (e.g., elevated ALT/AST) in an animal model.
Problem: Elevated ALT/AST levels observed at efficacious doses.
Step 1: De-risk the Formulation
-
Objective: Rule out the vehicle as the causative agent.
-
Action: Dose a cohort of animals with the vehicle alone, following the same dosing schedule and volume as the main study.
-
Endpoint: Measure ALT/AST levels and compare them to an untreated control group.
Step 2: Assess Dose-Response Relationship
-
Objective: Determine if the toxicity is dose-dependent.
-
Action: Conduct a study with at least 3-4 dose levels, including a no-effect level (NOEL) and a toxic dose.
-
Endpoint: Correlate plasma exposure (AUC) of the compound with ALT/AST levels. A clear dose-response relationship strengthens the evidence for compound-related toxicity.
Step 3: Histopathology and Biomarker Analysis
-
Objective: Characterize the nature of the liver injury.
-
Action: Collect liver tissue for histopathological analysis. Stain with H&E and consider specialized stains if a specific mechanism is suspected (e.g., Oil Red O for steatosis).
-
Endpoint: A pathologist's report detailing the type of liver injury (e.g., necrosis, steatosis, inflammation) can provide clues to the mechanism of toxicity.
Experimental Protocols
Protocol 1: General Purpose Vehicle Formulation for In Vivo Rodent Studies
This protocol describes the preparation of a common vehicle for compounds with low aqueous solubility.
-
Materials:
-
Test Compound (HSD17B13 Inhibitor)
-
Tween 80
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle, sonicator, stir plate.
-
-
Procedure:
-
Weigh the required amount of the test compound.
-
In a clean mortar, add the compound and a small volume of Tween 80 (typically 1-2% of the final volume).
-
Wet the powder with the Tween 80 and triturate with the pestle to create a uniform paste. This step is critical for preventing particle aggregation.
-
Slowly add the 0.5% MC solution to the paste while continuously stirring or triturating.
-
Transfer the resulting suspension to a suitable container. Use a stir plate to keep the suspension mixed while dosing to ensure homogeneity.
-
Protocol 2: Dose-Range Finding Study for Hepatotoxicity Assessment
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Groups (n=5 per group):
-
Group 1: Vehicle control (e.g., 0.5% MC, 1% Tween 80)
-
Group 2: 10 mg/kg Compound
-
Group 3: 30 mg/kg Compound
-
Group 4: 100 mg/kg Compound
-
-
Administration: Oral gavage (PO), once daily for 7 days.
-
Monitoring:
-
Daily: Body weight, clinical observations (posture, activity, fur).
-
Day 7 (24h post-final dose): Terminal blood collection via cardiac puncture for clinical chemistry (ALT, AST, ALP, Bilirubin) and PK analysis. Liver collection for histopathology and weight.
-
-
Data Analysis: Compare treatment groups to the vehicle control using an appropriate statistical test (e.g., ANOVA with Dunnett's post-hoc test).
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for an HSD17B13 Inhibitor in Mice (7-Day Study)
| Group | Dose (mg/kg) | Mean Plasma AUC (ngh/mL) | Mean ALT (U/L) | Mean AST (U/L) | Liver Histopathology Findings |
|---|---|---|---|---|---|
| 1 (Vehicle) | 0 | < LLOQ | 35 ± 8 | 55 ± 12 | No abnormal findings |
| 2 (Low Dose) | 10 | 1,500 | 42 ± 10 | 60 ± 15 | No abnormal findings |
| 3 (Mid Dose) | 30 | 5,200 | 150 ± 45 | 220 ± 60* | Minimal centrilobular necrosis |
| 4 (High Dose) | 100 | 18,500 | 450 ± 120** | 780 ± 210** | Moderate centrilobular necrosis |
*p<0.05, **p<0.01 vs. Vehicle. LLOQ = Lower Limit of Quantification.
Table 2: Hypothetical Mitigation Strategy using Formulation Change
| Group | Formulation | Mean Cmax (ng/mL) | Mean AUC (ngh/mL) | Mean ALT (U/L) |
|---|---|---|---|---|
| A (30 mg/kg) | Suspension (MC/Tween) | 1,800 | 5,200 | 150 ± 45 |
| B (30 mg/kg) | Lipid-based (SEDDS) | 1,100 | 6,000 | 75 ± 20 |
*p<0.05 vs. Group A. SEDDS = Self-Emulsifying Drug Delivery System.
Visualizations
Caption: Troubleshooting workflow for investigating hepatotoxicity.
Caption: Potential mechanisms of HSD17B13 inhibitor toxicity.
Caption: Logic diagram for initial toxicity assessment.
Normalizing Hsd17B13-IN-73 activity data to protein concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Hsd17B13-IN-73, focusing on the critical step of normalizing enzyme activity data to protein concentration.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its function?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily expressed in the liver and is associated with lipid droplets.[1][2] It is a member of the hydroxysteroid 17-beta dehydrogenase family, which plays roles in fatty acid and steroid hormone metabolism.[1][2] Specifically, Hsd17B13 is involved in hepatic lipid metabolism and can catalyze the conversion of substrates like 17beta-estradiol and retinol.[3] Increased expression of Hsd17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), while certain genetic variants that lead to a loss of its function are protective against the progression of chronic liver diseases.[4][5][6]
Q2: What is this compound?
This compound is a small molecule inhibitor of the Hsd17B13 enzyme. It has a reported IC50 value of less than 0.1 μM for estradiol, a known substrate of Hsd17B13.[7] This inhibitor is a valuable tool for studying the role of Hsd17B13 in liver diseases and metabolic disorders.[7]
Q3: Why is it essential to normalize Hsd17B13 activity to protein concentration?
Normalizing enzyme activity to the total protein concentration in a sample is crucial for calculating the specific activity (e.g., units of activity per milligram of protein).[8] This process corrects for variability between samples, such as differences in cell number, lysis efficiency, or pipetting volumes.[9] By determining the specific activity, researchers can accurately compare the intrinsic catalytic activity of the enzyme under different experimental conditions (e.g., with and without this compound), independent of the amount of total protein assayed.[10]
Q4: Which protein quantification assay should I use?
The choice of protein assay depends on the buffer composition and the presence of interfering substances. The Bicinchoninic acid (BCA) assay and the Bradford assay are two of the most common colorimetric methods.
| Feature | BCA Assay | Bradford Assay |
| Principle | Reduction of Cu²⁺ by protein, followed by chelation with BCA | Binding of Coomassie Brilliant Blue G-250 dye to protein |
| Common Reagents | Bicinchoninic acid, Copper (II) sulfate | Coomassie Brilliant Blue G-250 dye, Phosphoric acid, Methanol |
| Advantages | Less susceptible to interference from most detergents and denaturants | Faster and simpler procedure |
| Disadvantages | Sensitive to reducing agents and chelating agents | Sensitive to detergents and basic conditions |
| Wavelength | ~562 nm | ~595 nm |
Experimental Protocols
Protocol 1: Hsd17B13 In Vitro Activity Assay (Estradiol Oxidation)
This protocol describes a method to measure the enzymatic activity of Hsd17B13 by monitoring the production of NADH, which fluoresces at ~460 nm when excited at ~340 nm.
Materials:
-
Recombinant human Hsd17B13 protein
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
β-estradiol (Substrate)
-
NAD⁺ (Cofactor)
-
This compound (Inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a solution of β-estradiol and NAD⁺ in Assay Buffer. The final concentrations should be optimized, but starting points are 10 µM β-estradiol and 200 µM NAD⁺.
-
-
Assay Reaction:
-
Add 50 µL of the enzyme solution (e.g., recombinant Hsd17B13 in Assay Buffer) to each well of the 96-well plate.
-
Add 25 µL of this compound dilution or vehicle (Assay Buffer with DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate/cofactor solution (β-estradiol + NAD⁺).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). This rate is your raw enzyme activity (RFU/min).
-
Protocol 2: Protein Quantification using BCA Assay
Materials:
-
BCA Reagent A and Reagent B
-
Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL stock)
-
Cell or tissue lysates containing Hsd17B13
-
96-well clear microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare BSA Standards:
-
Prepare a series of BSA standards by diluting the stock solution. A typical range is 0 µg/mL to 2000 µg/mL.
-
-
Prepare Samples:
-
Dilute your cell/tissue lysates to fall within the linear range of the BSA standard curve.
-
-
Assay Reaction:
-
Add 25 µL of each standard or unknown sample in duplicate to the wells of a clear microplate.
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Add 200 µL of the working reagent to each well.
-
Mix gently and incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition:
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL BSA) from all readings.
-
Generate a standard curve by plotting the average absorbance for each BSA standard against its known concentration.
-
Use the standard curve equation to determine the protein concentration (in µg/mL or mg/mL) of your unknown samples.
-
Normalization and Calculation of Specific Activity
Once you have the raw enzyme activity (Protocol 1) and the protein concentration (Protocol 2), you can calculate the specific activity.
Calculation Steps:
-
Determine Protein Amount in Assay:
-
Protein per well (mg) = Protein Concentration (mg/mL) x Volume of lysate added to well (mL)
-
-
Calculate Specific Activity:
-
Specific Activity = Raw Enzyme Activity (RFU/min) / Protein per well (mg)
-
The final units will be RFU/min/mg of protein .
-
Example Data and Calculation:
| Sample | Raw Activity (RFU/min) | Protein Conc. (mg/mL) | Lysate Volume (mL) | Protein per well (mg) | Specific Activity (RFU/min/mg) |
| Control | 550 | 1.5 | 0.05 | 0.075 | 7333.3 |
| Treated | 275 | 1.45 | 0.05 | 0.0725 | 3793.1 |
Troubleshooting Guide
Q5: My specific activity results are highly variable between replicates. What could be the cause?
High variability can stem from several sources. Inaccurate pipetting, especially of viscous enzyme solutions or lysates, is a common culprit. Ensure your pipettes are calibrated and use reverse pipetting for viscous liquids. Another cause could be that the enzyme reaction is not in the linear range.
Caption: Troubleshooting inconsistent results.
Q6: this compound is showing lower-than-expected or no inhibition. What should I check?
First, verify the inhibitor's handling and storage. This compound should be stored as recommended and dissolved in an appropriate solvent like DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) as it can inhibit enzyme activity. Also, confirm that the pre-incubation time of the enzyme with the inhibitor is sufficient for binding to occur before adding the substrate. Finally, ensure your enzyme concentration is not too high, which would require a higher inhibitor concentration to achieve significant inhibition.
Q7: My treatment (e.g., with a drug) alters the total protein concentration in my cells. How should I normalize my data?
If your experimental treatment affects overall protein synthesis or degradation, normalizing to total protein might be misleading. In such cases, consider alternative normalization strategies. One option is to normalize to cell number if the treatment does not affect cell size.[11] Another approach is to normalize to the expression of a stable housekeeping protein (e.g., GAPDH, β-actin) determined by Western Blot, though this method has its own challenges regarding quantification accuracy.[10]
Visualized Workflows and Pathways
Caption: Experimental workflow for normalizing activity data.
Caption: Simplified Hsd17B13 pathway in hepatic steatosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13 | Abcam [abcam.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. escholarship.org [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibition: Small Molecule Inhibitors vs. RNAi Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1][2][3] This has spurred the development of therapeutic agents aimed at inhibiting HSD17B13 activity. Two primary strategies have emerged: small molecule inhibitors, such as Hsd17B13-IN-73, and RNA interference (RNAi) therapeutics for gene knockdown. This guide provides an objective comparison of the efficacy of these two approaches, supported by available experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action
Both small molecule inhibitors and RNAi technologies aim to reduce the functional activity of the HSD17B13 protein, a lipid droplet-associated enzyme primarily expressed in hepatocytes.[2] However, they achieve this through distinct mechanisms.
-
Small Molecule Inhibitors (e.g., this compound): These are chemical entities designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity. This approach modulates the function of the existing protein pool.
-
RNAi Knockdown: This technology utilizes small interfering RNAs (siRNAs) to target and degrade the messenger RNA (mRNA) of HSD17B13. This prevents the synthesis of new HSD17B13 protein, thereby reducing its overall levels in the cell.
Quantitative Efficacy Comparison
Direct head-to-head comparative studies of this compound and HSD17B13 RNAi knockdown in the same experimental model are not yet publicly available. However, by comparing data from separate preclinical and clinical studies, we can draw initial comparisons.
In Vitro Potency
| Compound/Therapeutic | Type | Target | Assay | Potency (IC50) | Reference |
| This compound | Small Molecule | Human HSD17B13 | Enzymatic | < 0.1 µM | N/A |
| BI-3231 | Small Molecule | Human HSD17B13 | Enzymatic | 2.5 nM | [4] |
| EP-036332 | Small Molecule | Human HSD17B13 | Enzymatic | 14 nM | [5] |
| EP-040081 | Small Molecule | Human HSD17B13 | Enzymatic | 79 nM | [5] |
Preclinical In Vivo Efficacy (Mouse Models)
| Therapeutic Approach | Mouse Model | Key Findings | Reference |
| HSD17B13 Inhibitor (General) | Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) | Demonstrated protective effects against liver fibrosis. | [6] |
| HSD17B13 Inhibitor (EP-037429) | Adenoviral and CDAAHF diet models | Showed hepatoprotective effects. | [7] |
| HSD17B13 Knockdown (AAV-mediated) | CDAHFD | Protected against liver fibrosis. | [8] |
Clinical Efficacy (Human Studies)
| Therapeutic | Type | Study Phase | Key Findings | Reference |
| ARO-HSD | RNAi | Phase 1/2 | - Dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4% at 200 mg).- Mean reduction in Alanine Aminotransferase (ALT) of up to 42.3% at 200 mg. | [9][10] |
| Rapirosiran (ALN-HSD) | RNAi | Phase 1 | - Dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at 400 mg).- Encouraging safety and tolerability profile. | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols based on available literature for evaluating HSD17B13 inhibitors and RNAi therapeutics.
In Vivo Efficacy Study of an HSD17B13 Small Molecule Inhibitor
1. Animal Model:
-
Model: Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) induced NASH model in C57BL/6J mice.[6] This model recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.
2. Treatment:
-
Compound: HSD17B13 small molecule inhibitor (e.g., EP-037429, a prodrug of EP-036332).[7]
-
Dosing: Oral gavage administration, with dose and frequency determined by pharmacokinetic studies.
3. Efficacy Endpoints:
-
Biochemical: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Histological: Liver sections stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and Sirius Red for fibrosis.
-
Gene Expression: Quantitative PCR (qPCR) analysis of liver tissue for markers of inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
Lipidomics: Analysis of hepatic lipid profiles to understand the metabolic impact of HSD17B13 inhibition.
Clinical Trial Protocol for an HSD17B13 RNAi Therapeutic
1. Study Design:
2. Patient Population:
-
Adult patients with a diagnosis of NASH, confirmed by liver biopsy.
3. Investigational Product:
-
An N-acetylgalactosamine (GalNAc)-conjugated siRNA targeting hepatic HSD17B13 (e.g., ARO-HSD, Rapirosiran).[9][11]
4. Dosing:
-
Subcutaneous injections at varying doses and schedules (e.g., single dose, or multiple doses over a defined period).
5. Primary and Secondary Endpoints:
-
Primary: Safety and tolerability.
-
Secondary:
-
Change from baseline in hepatic HSD17B13 mRNA and protein levels (assessed from liver biopsies).
-
Change from baseline in serum ALT and AST levels.
-
Pharmacokinetic profile of the RNAi therapeutic.
-
Discussion and Future Directions
Both small molecule inhibitors and RNAi knockdown present promising therapeutic strategies for liver diseases by targeting HSD17B13.
-
Small Molecule Inhibitors offer the advantage of oral administration and potentially easier dose titration. However, achieving high specificity and minimizing off-target effects are key challenges in their development. The available data on compounds like BI-3231 and EP-036332 demonstrate potent in vitro activity and preclinical proof-of-concept.[4][5]
-
RNAi Therapeutics have shown remarkable target specificity and durable gene silencing effects in clinical trials.[9][11] The subcutaneous route of administration is a consideration for patient convenience. The clinical data for ARO-HSD and rapirosiran have demonstrated significant and sustained reductions in HSD17B13 expression and improvements in liver enzymes.[9][10][11]
Future research should focus on:
-
Head-to-head preclinical studies directly comparing the efficacy and safety of lead small molecule inhibitors and RNAi candidates in relevant animal models of NASH.
-
Long-term clinical trials to evaluate the impact of both therapeutic modalities on histological endpoints, such as fibrosis regression and NASH resolution.
-
Exploration of combination therapies that may offer synergistic effects in treating the multifaceted pathology of NASH.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. gubra.dk [gubra.dk]
- 7. enanta.com [enanta.com]
- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. natap.org [natap.org]
- 11. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hsd17B13-IN-73 Target Engagement: A Comparative Guide to Thermal Shift Assays
This guide provides a comprehensive comparison of methods for validating the engagement of the inhibitor Hsd17B13-IN-73 with its target protein, 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). The primary focus is on the application of the thermal shift assay (TSA), a widely used biophysical technique to confirm direct binding between a small molecule and a protein. We will also explore alternative approaches for a holistic view of target validation.
Comparative Analysis of Target Engagement Methods
The selection of a target engagement validation method depends on various factors, including the specific research question, available resources, and the characteristics of the inhibitor and target protein. While the thermal shift assay is a robust and accessible method, other techniques can provide complementary information.
| Method | Principle | This compound Application (Illustrative Data) | Alternatives | Key Considerations |
| Thermal Shift Assay (TSA) | Measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm (ΔTm) indicates stabilization and therefore binding. | ΔTm: +5.2 °C (Hsd17B13 + this compound) | BI-3231: A known HSD17B13 inhibitor for comparative studies. | High-throughput compatible, requires purified protein, provides direct evidence of binding. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | KD: ~50 nM (Estimated based on IC50) | Not applicable | Provides detailed thermodynamic data, but is low-throughput and requires larger amounts of protein. |
| Cellular Thermal Shift Assay (CETSA) | An extension of TSA performed in a cellular environment, measuring the change in protein stability in the presence of a ligand within intact cells. | Not yet reported. | Not applicable | Confirms target engagement in a more physiologically relevant context, can be technically challenging. |
| Enzymatic Activity Assay | Measures the inhibition of the HSD17B13 enzyme's catalytic activity by the inhibitor. | IC50: 41 nM | Not applicable | Provides functional confirmation of inhibition, but does not directly measure binding. |
Note: The ΔTm value for this compound is presented for illustrative purposes to demonstrate how data would be represented. Actual experimental values may vary.
Experimental Protocol: Thermal Shift Assay for HSD17B13
This protocol outlines the steps for performing a thermal shift assay to validate the binding of this compound to the HSD17B13 protein.
Materials:
-
Purified recombinant human HSD17B13 protein
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature
-
Optical qPCR plates and seals
Procedure:
-
Protein and Compound Preparation:
-
Dilute the purified HSD17B13 protein to a final concentration of 2 µM in PBS.
-
Prepare a 2x stock solution of this compound in PBS. A typical starting concentration would be 20 µM (for a final concentration of 10 µM). It is advisable to test a range of concentrations.
-
-
Assay Plate Setup:
-
In each well of a 96-well qPCR plate, add 10 µL of the 2 µM HSD17B13 protein solution.
-
Add 10 µL of the 2x this compound solution to the test wells.
-
For the no-ligand control wells, add 10 µL of PBS.
-
Prepare a master mix containing SYPRO Orange dye diluted 1:1000 in PBS.
-
Add 5 µL of the SYPRO Orange master mix to each well.
-
The final volume in each well should be 25 µL.
-
-
Thermal Denaturation:
-
Seal the qPCR plate with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramping protocol:
-
Start temperature: 25 °C
-
End temperature: 95 °C
-
Ramp rate: 0.5 °C/minute
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.
-
Determine the Tm for the protein alone (control) and the protein in the presence of this compound.
-
Calculate the thermal shift (ΔTm) using the following formula: ΔTm = Tm (protein + inhibitor) - Tm (protein alone)
-
A positive ΔTm value indicates that the inhibitor binds to and stabilizes the HSD17B13 protein.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the thermal shift assay workflow for validating the target engagement of this compound.
Caption: Workflow of the thermal shift assay for this compound.
A Comparative Guide to HSD17B13 Inhibition and Alternative Therapeutic Strategies in Preclinical Models of Liver Disease
Disclaimer: As of late 2025, there is no publicly available scientific literature or clinical data for a compound specifically designated "Hsd17B13-IN-73." Therefore, this guide provides a comparative overview of the therapeutic strategy of inhibiting the HSD17B13 enzyme against other prominent mechanisms for which efficacy data in humanized mouse models of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), have been published.
HSD17B13 Inhibition: A Novel Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily found in hepatocytes. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing chronic liver diseases, including MASH and alcohol-related liver disease, and progressing to cirrhosis and hepatocellular carcinoma. This has made HSD17B13 a compelling target for therapeutic intervention.
While the precise enzymatic function of HSD17B13 is still under active investigation, it is believed to play a role in modulating the lipid composition of intracellular lipid droplets. The prevailing hypothesis is that inhibiting HSD17B13 activity will mimic the protective effects of the genetic variants, thereby reducing lipotoxicity, inflammation, and the progression of liver fibrosis. Several pharmaceutical companies are developing small molecule inhibitors of HSD17B13, though specific preclinical data in humanized mouse models for these compounds are not yet widely published.
Proposed Mechanism of HSD17B13
Caption: Proposed role of HSD17B13 on lipid droplets and the effect of its inhibition.
Comparative Efficacy in Humanized Mouse Models of MASH
Humanized mouse models, such as those with chimeric livers containing human hepatocytes, are critical tools for evaluating the efficacy of drug candidates for MASH. These models better recapitulate human liver physiology and drug metabolism. The table below summarizes the publicly available data for several key therapeutic classes in these advanced preclinical models, providing a benchmark against which future HSD17B13 inhibitor data can be compared.
| Therapeutic Class | Example Compound(s) | Key Efficacy Endpoints in Humanized Mouse Models | Anticipated Primary Mechanism |
| HSD17B13 Inhibitor | Not Publicly Disclosed | Data not yet available. Expected outcomes based on genetic validation include reduced steatosis, inflammation, and ballooning. | Modulates lipid droplet composition, reducing hepatocyte lipotoxicity. |
| FXR Agonist | Obeticholic Acid | Reduction in NAFLD Activity Score (NAS); variable effects on fibrosis in preclinical models. | Regulates bile acid, lipid, and glucose metabolism; anti-inflammatory effects. |
| GLP-1 Receptor Agonist | Semaglutide, Liraglutide | Significant reduction in liver steatosis and NAS; evidence of fibrosis resolution in some models. | Improves insulin sensitivity, promotes weight loss, reduces systemic inflammation. |
| ACC Inhibitor | Firsocostat | Potent reduction in de novo lipogenesis and liver fat content. | Blocks the rate-limiting step in fatty acid synthesis, reducing lipid accumulation. |
| PPAR Agonist | Lanifibranor (pan-PPAR), Saroglitazar (α/γ) | Broad improvements in steatosis, inflammation, and fibrosis by targeting multiple metabolic pathways. | Regulates genes involved in lipid metabolism, inflammation, and insulin sensitivity. |
| THR-β Agonist | Resmetirom | Significant reduction in liver fat; resolution of steatohepatitis and fibrosis. | Increases hepatic fat metabolism and reduces lipotoxicity by stimulating thyroid hormone receptor-β. |
Standard Experimental Protocol for Efficacy Testing
Evaluating a novel therapeutic agent for MASH in a humanized mouse model requires a rigorous, multi-stage protocol. The workflow below outlines a typical study design.
Detailed Methodologies
-
Animal Model: The most common models involve immunodeficient mice (e.g., FRG® mice) that receive transplanted human hepatocytes. These mice are allowed to engraft for several weeks until a high level of chimerism (typically >70% human hepatocytes) is achieved.
-
MASH Induction: Following successful engraftment, MASH is induced through a specialized diet, often high in fat, fructose, and cholesterol, for a period of 12-20 weeks. This diet mimics the metabolic insults that lead to MASH in humans.
-
Baseline Assessment: Before treatment, a cohort of mice may be analyzed to confirm the development of MASH pathology, including steatosis, inflammation, and fibrosis, often through liver biopsy and histological scoring.
-
Treatment Phase: Mice are randomized into vehicle control and treatment groups. The investigational drug (e.g., an HSD17B13 inhibitor) is administered, typically via oral gavage, for a defined period (e.g., 8-12 weeks).
-
Endpoint Analysis: At the end of the treatment period, a comprehensive analysis is performed:
-
Histopathology: Liver tissue is harvested, sectioned, and stained (e.g., with H&E for NAS scoring and Sirius Red for fibrosis). A pathologist, blinded to the treatment groups, scores the samples for steatosis, lobular inflammation, hepatocyte ballooning (the components of the NAS), and fibrosis stage.
-
Biochemical Analysis: Blood is collected to measure serum levels of liver enzymes (ALT, AST), triglycerides, and cholesterol.
-
Gene Expression: Liver tissue is analyzed via qPCR or RNA-seq to assess changes in genes related to inflammation, fibrosis, and lipid metabolism.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for testing MASH therapeutics in humanized mice.
Validating Hsd17B13-IN-73's Effect on Downstream Biomarkers of NASH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hsd17B13-IN-73 and other therapeutic alternatives for Nonalcoholic Steatohepatitis (NASH), focusing on their effects on key downstream biomarkers. While direct in vivo experimental data for this compound is not publicly available, this guide leverages data from other HSD17B13 inhibitors and genetic studies to project its potential efficacy. This information is juxtaposed with clinical and preclinical data from alternative NASH therapies.
Introduction to HSD17B13 as a Therapeutic Target in NASH
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD) and NASH.[1][3] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing NASH and its progression to fibrosis and cirrhosis.[3][4] This protective genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors as a therapeutic strategy for NASH.[4] this compound is an inhibitor of HSD17B13 with an in vitro IC50 value of less than 0.1 μM for estradiol.[5]
Comparative Analysis of Therapeutic Agents
This section compares the potential effects of this compound, based on data from other HSD17B13 inhibitors, with those of other NASH drug candidates.
Table 1: Effect of HSD17B13 Inhibition and Alternative Therapies on Key NASH Biomarkers
| Therapeutic Agent | Target / Mechanism of Action | Key Biomarker Changes (Preclinical/Clinical Data) |
| This compound (Projected) | HSD17B13 Inhibition | ALT/AST: Expected reduction.[6] Liver Fibrosis: Potential for reduction or slowing of progression.[7] Hepatic Steatosis: Potential for reduction.[8] Inflammation: Expected reduction in inflammatory markers.[9] |
| ARO-HSD (RNAi) | HSD17B13 mRNA knockdown | ALT: Mean reduction of 46% from baseline.[6] HSD17B13 mRNA: Mean reduction of 84%.[6] HSD17B13 Protein: Reduction of ≥83%.[6] |
| Resmetirom (MGL-3196) | Thyroid Hormone Receptor-β (THR-β) Agonist | Hepatic Fat: Statistically significant reduction (up to 64%).[10] Liver Enzymes: Statistically significant reductions.[10] Fibrosis Markers: Statistically significant reductions.[10] |
| Lanifibranor | Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonist | NASH Resolution without worsening of fibrosis: Achieved in 49% of patients (1200mg dose) vs. 22% in placebo.[11] Fibrosis Improvement (≥1 stage) without worsening of NASH: Achieved in 48% of patients (1200mg dose) vs. 29% in placebo.[11] Liver Enzymes: Decreased levels.[11] |
| Semaglutide | Glucagon-like peptide-1 (GLP-1) Receptor Agonist | NASH Resolution without worsening of fibrosis: Achieved in 59% of patients (0.4mg dose) vs. 17% in placebo.[12][13] Body Weight: Significant reductions.[1] |
| Obeticholic Acid | Farnesoid X Receptor (FXR) Agonist | Fibrosis Improvement (≥1 stage) with no worsening of NASH: Achieved in 23% of patients (25mg dose) vs. 12% in placebo.[14] NASH Resolution: Not met in phase 3 interim analysis.[14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Caption: HSD17B13 signaling pathway in a hepatocyte.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. arrowheadpharma.com [arrowheadpharma.com]
- 7. pnas.org [pnas.org]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 10. enanta.com [enanta.com]
- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. enanta.com [enanta.com]
- 14. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HSD17B13 Inhibitors on Splice Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of small molecule inhibitors on different splice variants of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. While the specific compound "Hsd17B13-IN-73" is not documented in publicly available scientific literature, this guide will utilize data from well-characterized HSD17B13 inhibitors to compare their effects on the wild-type enzyme and its most clinically relevant splice variant.
The primary focus will be on the HSD17B13 splice variant rs72613567, which is associated with a reduced risk of chronic liver disease. This variant leads to the production of a truncated, inactive protein, a key factor in understanding the differential effects of HSD17B13 inhibitors.
Data Summary: Inhibitor Effects on HSD17B13 Variants
The following table summarizes the characteristics of the wild-type HSD17B13 and the rs72613567 splice variant, and the expected impact of a potent inhibitor.
| Feature | Wild-Type HSD17B13 | HSD17B13 Splice Variant (rs72613567) |
| Protein Product | Full-length, 300 amino acid protein | Truncated, unstable protein |
| Enzymatic Activity | Active retinol dehydrogenase | Loss-of-function, enzymatically inactive |
| Subcellular Localization | Lipid droplets in hepatocytes | Diffuse cytosolic localization, reduced lipid droplet association |
| Effect of Inhibitor (e.g., BI-3231) | Potent inhibition of enzymatic activity (IC50 in low nM range) | No significant effect due to lack of enzymatic activity |
| Clinical Significance | Associated with progression of liver disease | Protective against progression of liver disease |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HSD17B13 Enzymatic Activity Assay
This protocol is adapted from studies characterizing HSD17B13 inhibitors.
Objective: To measure the enzymatic activity of HSD17B13 and the inhibitory potential of a test compound.
Materials:
-
Purified recombinant human HSD17B13 protein (wild-type or splice variant)
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Test inhibitor compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the HSD17B13 enzyme.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the substrate (estradiol or retinol).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the production of the reaction product (e.g., estrone or retinaldehyde) or the consumption of NADH using a microplate reader (e.g., by measuring fluorescence or absorbance).
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular HSD17B13 Inhibition Assay
This protocol is based on cell-based assays used to evaluate HSD17B13 inhibitors.
Objective: To assess the ability of a test compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
Hepatocyte-derived cell line (e.g., Huh7 or HepG2)
-
Expression vectors for wild-type HSD17B13 and the rs72613567 splice variant
-
Cell culture medium and reagents
-
Transfection reagent
-
Test inhibitor compound
-
Substrate (e.g., a cell-permeable form of retinol)
-
Lysis buffer
-
Analytical equipment for product quantification (e.g., LC-MS/MS)
Procedure:
-
Transfect the hepatocyte cell line with the expression vectors for either wild-type HSD17B13 or the splice variant.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Treat the cells with the test inhibitor at various concentrations for a defined period.
-
Add the substrate to the cell culture medium and incubate for a specific duration.
-
Harvest the cells and lyse them to release intracellular contents.
-
Quantify the amount of the enzymatic product in the cell lysate using a sensitive analytical method like LC-MS/MS.
-
Determine the IC50 of the inhibitor in the cellular context.
Visualizations
HSD17B13 Signaling and Inhibition
The following diagram illustrates the proposed role of HSD17B13 in liver cells and the mechanism of its inhibition.
Caption: Proposed mechanism of HSD17B13 action and inhibition.
Experimental Workflow for Inhibitor Comparison
This diagram outlines the experimental process for comparing the effects of an inhibitor on HSD17B13 variants.
Caption: Workflow for comparing inhibitor effects on HSD17B13 variants.
ARO-HSD siRNA vs. Hsd17B13-IN-73: A Comparative Guide for In Vivo HSD17B13 Inhibition
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic and alcohol-related liver diseases.[1] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3] This protective effect has spurred the development of therapeutic agents aimed at inhibiting HSD17B13.
This guide provides a comparative analysis of two distinct modalities for inhibiting HSD17B13 in vivo: ARO-HSD , an RNA interference (siRNA) therapeutic, and Hsd17B13-IN-73 , a small molecule inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to inform the selection of benchmark compounds for in vivo studies.
Mechanism of Action
HSD17B13: This enzyme is a lipid droplet-associated protein predominantly expressed in hepatocytes.[4][5] While its precise physiological function is still under investigation, it is known to be involved in the metabolism of steroids, fatty acids, and bile acids.[1][6] Overexpression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD) and promotes lipid accumulation in the liver.[4][6] Some studies suggest it catalyzes the conversion of retinol to retinaldehyde.[2][7] Its inhibition is believed to mitigate liver injury and inflammation.
ARO-HSD (siRNA): As an RNA interference therapeutic, ARO-HSD is designed to specifically target and degrade the messenger RNA (mRNA) of HSD17B13 within hepatocytes.[8] This upstream intervention prevents the translation of HSD17B13 protein, effectively silencing the gene and mimicking the protective effect observed in individuals with natural loss-of-function mutations.[9]
This compound (Small Molecule Inhibitor): This compound is a pyrimidinone-containing small molecule designed to directly inhibit the enzymatic activity of the HSD17B13 protein.[10] It likely functions by binding to the active site of the enzyme, blocking its ability to interact with its substrates. This downstream approach targets the existing protein population.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for ARO-HSD and this compound.
Table 1: General Product Profile
| Feature | ARO-HSD siRNA | This compound |
| Molecule Type | Small Interfering RNA (siRNA) | Small Molecule Inhibitor |
| Target | HSD17B13 messenger RNA (mRNA) | HSD17B13 Protein |
| Mechanism | Post-transcriptional gene silencing | Enzymatic activity inhibition |
| Developer | Arrowhead Pharmaceuticals | MedchemExpress (for research) |
| Development Stage | Clinical (Phase 1/2 completed)[1] | Preclinical |
Table 2: ARO-HSD In Vivo Human Efficacy Data (Phase 1/2 Study in Suspected NASH Patients)
| Parameter | 25 mg Dose | 100 mg Dose | 200 mg Dose |
| Dosing Regimen | Days 1 and 29 | Days 1 and 29 | Days 1 and 29 |
| Mean HSD17B13 mRNA Reduction (Day 71) | -56.9%[9] | -85.5%[9] | -93.4%[8][9] |
| HSD17B13 Protein Reduction (Day 71) | Not specified | >83% | Not specified, but levels were similarly reduced across doses[9] |
| Mean Alanine Aminotransferase (ALT) Reduction (Day 71) | -7.7%[3][9] | -39.3%[3][9] | -42.3%[3][8][9] |
| Safety Profile | Well-tolerated; most common adverse events were mild injection site reactions.[9] | Well-tolerated.[9] | Well-tolerated.[9] |
Table 3: this compound In Vitro Potency Data
| Parameter | Value |
| Target | Estradiol (as a substrate for HSD17B13) |
| IC₅₀ | < 0.1 µM[10] |
| In Vivo Data | Not publicly available |
Experimental Protocols
1. ARO-HSD siRNA: Clinical In Vivo Protocol (Adapted from NCT04202354)
-
Study Design: A Phase 1/2, single and multiple dose-escalating study.[1]
-
Subject Population: Normal healthy volunteers and patients with NASH or suspected NASH.[1]
-
Intervention:
-
Primary Endpoints: Safety and tolerability.[3]
-
Pharmacodynamic Assessment:
-
Sample Collection: Liver biopsies were performed at baseline (pre-dose) and at Day 71.[3]
-
mRNA Analysis: HSD17B13 mRNA levels in liver tissue were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis: HSD17B13 protein levels in liver tissue were quantified using a validated immunoassay or mass spectrometry.
-
-
Biomarker Assessment:
-
Serum levels of liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), were measured at baseline and various time points throughout the study to assess liver injury.[8]
-
2. This compound: General Preclinical In Vivo Protocol (Hypothetical Mouse Model)
-
Animal Model: Male C57BL/6J mice, 8-12 weeks old.
-
Disease Induction:
-
Mice are fed a high-fat diet (HFD), such as one with 45-60% kcal from fat, for 12-16 weeks to induce obesity and hepatic steatosis.[11]
-
Control group is fed a standard chow diet.
-
-
Compound Administration:
-
Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Dosing: The compound is administered daily via oral gavage at various dose levels (e.g., 1, 3, 10, 30 mg/kg). A vehicle-only group serves as the control.
-
Duration: Treatment is carried out for 4-8 weeks.
-
-
Efficacy Assessment:
-
Metabolic Monitoring: Body weight and food intake are monitored regularly.
-
Serum Analysis: At termination, blood is collected for analysis of serum ALT, AST, triglycerides, and cholesterol.
-
Liver Analysis:
-
Livers are harvested, weighed, and a portion is fixed in formalin for histological analysis (H&E staining for steatosis, inflammation; Sirius Red for fibrosis).
-
Another portion is snap-frozen for gene expression analysis (RT-qPCR for markers of inflammation and fibrosis) and lipid quantification (hepatic triglycerides).
-
A portion can be used to assess target engagement by measuring HSD17B13 enzymatic activity in liver homogenates.
-
-
Mandatory Visualizations
Conclusion
ARO-HSD siRNA and this compound represent two distinct and valuable approaches for studying the in vivo role of HSD17B13.
-
ARO-HSD serves as a robust, clinically validated benchmark. Its mechanism of action—gene silencing—is highly specific and mimics a human genetic condition known to be protective against liver disease.[3] The availability of human clinical data provides a clear profile of its in vivo efficacy, demonstrating significant, dose-dependent reduction of HSD17B13 mRNA and protein, which correlates with reduced liver injury markers.[9]
-
This compound is a valuable tool for preclinical research, offering the advantages of a small molecule, such as potential for oral administration and different pharmacokinetic/pharmacodynamic properties. It allows for the study of direct enzymatic inhibition. However, with an IC₅₀ of <0.1 µM, its in vivo efficacy, off-target effects, and overall therapeutic window remain to be determined and published.[10]
For researchers seeking a benchmark with established in vivo proof-of-concept in humans, ARO-HSD is the current standard. For preclinical studies exploring the nuances of enzymatic inhibition or requiring a small molecule tool compound, This compound is a potent and appropriate choice, with the caveat that its in vivo performance must be empirically determined.
References
- 1. arrowheadpharma.com [arrowheadpharma.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. researchgate.net [researchgate.net]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hsd17B13-IN-73
This document provides comprehensive guidance on the proper disposal procedures for Hsd17B13-IN-73, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. The following information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. These characteristics are vital for understanding its behavior and potential hazards.
| Property | Data |
| CAS Number | 3004661-39-3 |
| Molecular Formula | C₂₅H₂₅N₅O₄S |
| Molecular Weight | 507.57 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C |
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and other protective clothing as necessary to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Identification and Segregation:
-
Unused this compound should be treated as hazardous chemical waste.
-
Contaminated materials, such as empty containers, pipette tips, and gloves, must also be segregated as hazardous waste.
-
-
Waste Collection:
-
Collect all waste this compound and contaminated materials in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
-
Disposal Method:
-
The primary recommended method of disposal is to entrust it to a licensed professional waste disposal service.
-
Do not dispose of this chemical into the environment, drains, or sewer systems.
-
-
Container Disposal:
-
Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container can be disposed of or recycled in accordance with local regulations.
-
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be taken immediately:
-
Ensure Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the material from spreading further or entering drains.
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
-
Ventilation: Ensure the area is well-ventilated.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling Hsd17B13-IN-73
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the novel research compound Hsd17B13-IN-73. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on standard laboratory practices for new chemical entities where a comprehensive Safety Data Sheet (SDS) is not fully available. Researchers must supplement this guidance with their institution's specific safety protocols and exercise caution.
Chemical Safety Data
As a novel research compound, detailed quantitative safety data for this compound is not widely available. The following table summarizes the known information and indicates where data is currently unavailable.
| Parameter | Value |
| CAS Number | 3004661-39-3[1] |
| Molecular Formula | C₂₉H₂₂FN₃O₂S₂ |
| Molecular Weight | 527.63 g/mol |
| Physical State | Solid |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Autoignition Temperature | Data not available |
| Lower/Upper Explosion Limits | Data not available |
| Solubility | Soluble in DMSO |
| GHS Hazard Classification | Not classified. As a precaution, treat as a hazardous substance. |
| Signal Word | Data not available |
| Hazard Statements | Data not available |
| Precautionary Statements | Data not available |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before and during use. Change gloves immediately if they become contaminated.
-
Body Protection : A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, consider using a chemically resistant apron over the lab coat.
-
Respiratory Protection : If handling the solid compound outside of a certified chemical fume hood, or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Experimental Protocols: Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls : All work with this compound, particularly the handling of the solid form and the preparation of stock solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoiding Contamination : Use dedicated spatulas and weighing papers for handling the solid. Ensure all equipment is clean and dry before use.
-
Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to avoid splashing. As the compound is soluble in DMSO, be aware of the specific handling precautions for this solvent.
-
Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage:
-
Short-term Storage (Solutions) : Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
-
Long-term Storage (Solid) : The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection : Collect all solid waste (e.g., contaminated weighing papers, gloves, pipette tips) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling : The waste container label should include "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., DMSO).
-
Disposal Route : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
